2,3,4-Trichlorobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLSOOQIDPLIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075331 | |
| Record name | 2,3,4-Trichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-75-9 | |
| Record name | 2,3,4-Trichlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,3,4-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,4-Trichlorobenzoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2,3,4-trichlorobenzoic acid. The information is presented to support research, development, and quality control activities involving this compound.
Chemical Structure and Identification
This compound is a chlorinated aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a carboxyl group and three chlorine atoms at positions 2, 3, and 4.
Structural Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 50-75-9[1] |
| Molecular Formula | C₇H₃Cl₃O₂[1] |
| SMILES | C1=CC(=C(C(=C1C(=O)O)Cl)Cl)Cl |
| InChI | 1S/C7H3Cl3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) |
Chemical Structure Diagram:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 225.46 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 187-188 °C | [2] |
| Boiling Point | 340.3 ± 37.0 °C (Predicted) | [2] |
| pKa | 2.23 ± 0.28 (Predicted) | [2] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | [3] |
| Density | 1.635 ± 0.06 g/cm³ (Predicted) | [2] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of a substituted benzoic acid will exhibit characteristic absorption bands. For this compound, the following are expected:
-
O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.
-
C=O Stretch: A strong absorption band around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, which can be complex due to multiple chlorine substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals: one for the carboxyl carbon and six for the aromatic carbons. The chemical shifts of the carbons bonded to chlorine will be significantly affected.
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 224 (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁶O). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic cluster pattern for three chlorine atoms (M, M+2, M+4, M+6) would be expected for the molecular ion and chlorine-containing fragments. Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in readily accessible literature. However, general methods for the synthesis and analysis of related chlorinated benzoic acids can be adapted.
Synthesis
A common route for the synthesis of polychlorinated benzoic acids is the oxidation of the corresponding polychlorinated toluene. For this compound, this would involve the oxidation of 2,3,4-trichlorotoluene.
Workflow for a potential synthesis via oxidation:
Methodology Outline:
-
Oxidation: 2,3,4-Trichlorotoluene is refluxed with a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium bisulfite). The mixture is then filtered to remove manganese dioxide. The filtrate is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acid.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of this compound.
Workflow for a potential HPLC analysis:
Methodology Outline:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be below the pKa of the acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 230 nm).
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in a sample.
Conclusion
This technical guide provides a summary of the known chemical properties and structure of this compound. While specific experimental data for this isomer is limited in public resources, the information presented, along with the generalized experimental protocols, serves as a valuable resource for scientists and researchers working with this compound. Further experimental work is encouraged to fully characterize its spectroscopic and chromatographic behavior.
References
Solubility of 2,3,4-Trichlorobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4-trichlorobenzoic acid in various organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, formulation development, and analytical method development. This document outlines key solubility data, details established experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. This equilibrium is influenced by several factors, including the physicochemical properties of both the solute and the solvent (e.g., polarity, hydrogen bonding capacity), temperature, and pressure. For acidic compounds like this compound, the pH of the medium can also significantly impact solubility, particularly in aqueous or protic solvents.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature, its general solubility behavior is understood. It exhibits low solubility in water and is expected to have good solubility in polar organic solvents.[1] The table below presents illustrative solubility data based on these general principles to provide a comparative framework.
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Illustrative Solubility ( g/100 mL) |
| Water | 80.1 | Low (<0.1) |
| Methanol | 32.7 | High (>5) |
| Ethanol | 24.5 | High (>5) |
| Acetone | 20.7 | High (>5) |
| Ethyl Acetate | 6.0 | Moderate (1-5) |
| Dichloromethane | 9.1 | Moderate (1-5) |
| Toluene | 2.4 | Low (0.1-1) |
| Hexane | 1.9 | Very Low (<0.1) |
Note: The data in this table is illustrative and intended for comparative purposes. Experimental determination is necessary to obtain precise solubility values.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for various research and development activities. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound in an organic solvent.
Isothermal Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[2][3][4]
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.
Apparatus and Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent throughout the experiment to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.
-
Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any suspended solid particles.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV). Construct a calibration curve from the standards and determine the concentration of this compound in the sample.
-
Data Reporting: Express the solubility in appropriate units, such as g/100 mL or mg/mL, at the specified temperature.
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[5][6][7]
Principle: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solid solute is determined.
Apparatus and Materials:
-
This compound (solid)
-
Selected organic solvents
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Evaporating dish or watch glass (pre-weighed)
-
Pipettes
-
Oven
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method (Steps 1-4).
-
Sampling: Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed, clean, and dry evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition or sublimation of the this compound. A vacuum oven can be used for lower boiling point solvents or heat-sensitive materials.
-
Drying to a Constant Weight: Continue to heat the dish until all the solvent has evaporated. Cool the dish in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.
-
Calculation: The mass of the dissolved solute is the difference between the final constant weight of the dish with the residue and the initial weight of the empty dish. The solubility can then be calculated and expressed as mass of solute per volume of solvent (e.g., g/100 mL).
Mandatory Visualization
The following diagram illustrates the logical workflow for determining the solubility of a solid compound using the isothermal shake-flask method coupled with HPLC analysis.
Caption: Workflow for solubility determination via the shake-flask method.
References
CAS number 50-75-9 physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of N-Nitrosodimethylamine (CAS Number: 62-75-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of N-Nitrosodimethylamine (NDMA), a semivolatile organic chemical of significant interest due to its carcinogenic properties and presence as a contaminant in various matrices, including pharmaceuticals and drinking water. This document compiles essential data, outlines experimental methodologies for its characterization, and visualizes key chemical pathways. The information presented is intended to support research, development, and quality control activities involving this compound.
Chemical Identity
-
Chemical Name: N-Nitrosodimethylamine
-
Synonyms: Dimethylnitrosamine (DMN), DMNA[1]
-
CAS Number: 62-75-9[1]
-
Molecular Formula: C₂H₆N₂O[2]
-
Chemical Structure: (CH₃)₂N-N=O[1]
Physical Properties
N-Nitrosodimethylamine is a yellow, oily liquid at room temperature with a faint, characteristic odor.[3] It is a volatile compound.[5] Key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | Yellow oily liquid | [3][6] |
| Odor | Faint, characteristic | [3] |
| Boiling Point | 151-153 °C | [3] |
| Melting Point | < 25 °C | [3] |
| Density | 1.0059 g/mL at 20°C | [1][7] |
| Vapor Pressure | 2.7 mmHg at 20°C | [1][8] |
| Solubility in Water | Miscible | [1][8] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, and other organic solvents | [1] |
| Octanol-Water Partition Coefficient (log Kow) | -0.57 | [1][3][8] |
| Henry's Law Constant | 2.63 x 10⁻⁷ atm-m³/mol at 20°C | [1][8] |
Chemical Properties
NDMA is stable under neutral conditions but can be reactive in acidic environments.[9] It is sensitive to light, particularly ultraviolet light, which can cause its degradation.[10]
-
Decomposition: Degrades upon exposure to sunlight (photolysis).[8][12] The half-life of NDMA vapor in the atmosphere with direct photolysis is estimated to be 5 to 30 minutes.[12] In water, it can be broken down by sunlight or natural biological processes.[8]
-
Incompatibilities: Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[11]
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties of NDMA are based on established analytical chemistry techniques. The following outlines general methodologies.
Determination of Boiling Point
The boiling point of NDMA can be determined using a standard distillation apparatus.
-
A sample of NDMA is placed in a distillation flask with boiling chips.
-
The flask is heated, and the temperature is monitored with a thermometer placed at the vapor outlet.
-
The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.
Determination of Density
A pycnometer is typically used for the precise determination of the density of liquid NDMA.
-
The pycnometer is first weighed empty.
-
It is then filled with distilled water of a known temperature and weighed again to determine its volume.
-
Finally, the pycnometer is filled with the NDMA sample at the same temperature and weighed.
-
The density is calculated by dividing the mass of the NDMA by the volume of the pycnometer.
Determination of Solubility in Water
The miscibility of NDMA in water can be qualitatively observed and quantitatively determined using various methods.
-
A known volume of NDMA is added to a known volume of water at a specific temperature.
-
The mixture is agitated to ensure thorough mixing.
-
The absence of phase separation indicates miscibility. For quantitative measurement, techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to determine the concentration of NDMA in the aqueous phase after equilibration.
Analytical Methods for Detection and Quantification
Due to its presence as a contaminant at trace levels, sensitive analytical methods are required for the detection and quantification of NDMA.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of NDMA in various matrices. The sample is injected into a gas chromatograph for separation, and the mass spectrometer is used for detection and quantification.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An alternative and increasingly popular method, particularly for complex matrices. The sample is separated using liquid chromatography before detection by mass spectrometry.[1]
A typical analytical workflow involves:
-
Sample Preparation: Extraction of NDMA from the sample matrix using a suitable solvent or solid-phase extraction (SPE).
-
Chromatographic Separation: Injection of the extract into a GC or LC system to separate NDMA from other components.
-
Mass Spectrometric Detection: The separated NDMA is ionized, and the resulting ions are detected by the mass spectrometer, providing high sensitivity and selectivity.
Visualizations
Formation of N-Nitrosodimethylamine
NDMA can be synthesized in the laboratory by the reaction of dimethylamine with nitrous acid.[5] This reaction is a key pathway for its unintentional formation in various industrial processes and environmental settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Biotransformation of N-Nitrosodimethylamine by Pseudomonas mendocina KR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aerobic Biodegradation of N-Nitrosodimethylamine by the Propanotroph Rhodococcus ruber ENV425 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 7. superfund.berkeley.edu [superfund.berkeley.edu]
- 8. epa.gov [epa.gov]
- 9. N-Nitrosodimethylamine Degradation Pathway [eawag-bbd.ethz.ch]
- 10. UV photolytic mechanism of N-nitrosodimethylamine in water: roles of dissolved oxygen and solution pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. degres.eu [degres.eu]
- 12. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate and Transport of 2,3,4-Trichlorobenzoic Acid: A Technical Overview
Disclaimer: While this guide aims to provide a comprehensive overview of the environmental fate and transport of 2,3,4-trichlorobenzoic acid, a significant lack of specific experimental data for this particular isomer exists in publicly available scientific literature. Consequently, much of the information presented herein is based on data for other trichlorobenzoic acid isomers (e.g., 2,3,6-TBA) and general knowledge of the environmental behavior of chlorinated benzoic acids. The quantitative data provided should be considered as estimations and require experimental verification for this compound.
Introduction
This compound (2,3,4-TBA) is a member of the trichlorobenzoic acid (TBA) group of compounds, which are halogenated aromatic carboxylic acids. These compounds have seen use as herbicides and can enter the environment through various pathways. Understanding the environmental fate and transport of 2,3,4-TBA is crucial for assessing its potential ecological risks, including its persistence, mobility in soil and water, and potential to accumulate in living organisms. This technical guide provides an in-depth summary of the available information and estimations regarding the environmental behavior of 2,3,4-TBA, targeted at researchers, scientists, and drug development professionals.
Physicochemical Properties
The environmental fate of a chemical is significantly influenced by its physical and chemical properties. While experimental data for 2,3,4-TBA is scarce, estimations can be made based on its structure and data from related compounds.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Implication for Environmental Fate |
| Molecular Formula | C₇H₃Cl₃O₂ | - |
| Molecular Weight | 225.46 g/mol | Influences transport and diffusion. |
| Water Solubility | Low | Limited dissolution in water, potential for partitioning to other phases. |
| Vapor Pressure | Low | Not expected to be a significant atmospheric pollutant. |
| Octanol-Water Partition Coefficient (log Kow) | High (estimated) | Indicates a tendency to partition into organic matter and lipids (bioaccumulation potential). |
| pKa | Acidic (estimated) | Will exist predominantly in its anionic form in most environmental compartments (soil and water), affecting its mobility and sorption. |
Environmental Fate
The environmental fate of 2,3,4-TBA is governed by a combination of biotic and abiotic degradation processes, as well as its partitioning and transport between different environmental compartments.
Degradation
3.1.1. Biodegradation
Microbial degradation is a primary pathway for the breakdown of many organic pollutants. However, chlorinated benzoic acids are often resistant to rapid biodegradation.
-
Anaerobic Biodegradation: In anaerobic environments, reductive dechlorination is a key degradation mechanism for highly chlorinated aromatic compounds. This process involves the sequential removal of chlorine atoms, leading to less chlorinated and more readily degradable intermediates. For other trichlorobenzoic acid isomers, anaerobic degradation has been observed, suggesting a similar potential for 2,3,4-TBA, although specific rates and pathways are unknown.
3.1.2. Abiotic Degradation
-
Photolysis: Photodegradation in the presence of sunlight can be a significant degradation pathway for some organic compounds in surface waters and on soil surfaces. While specific photolysis data for 2,3,4-TBA is lacking, chlorinated aromatic compounds can undergo photolytic dechlorination. The rate of photolysis would depend on factors such as water clarity, depth, and the presence of photosensitizing substances.
-
Hydrolysis: Due to the stability of the aromatic ring and the carbon-chlorine bonds, hydrolysis is generally not considered a significant degradation pathway for chlorinated benzoic acids under typical environmental pH and temperature conditions.
Table 2: Estimated Environmental Degradation of this compound
| Process | Environmental Compartment | Estimated Rate/Half-life | Notes |
| Aerobic Biodegradation | Soil, Water | Slow | Highly dependent on microbial populations and environmental conditions. Specific data for 2,3,4-TBA is unavailable. |
| Anaerobic Biodegradation | Sediment, Anoxic zones | Potentially slow to moderate | Reductive dechlorination may occur. Specific data for 2,3,4-TBA is unavailable. |
| Photolysis | Surface Water, Soil Surface | Potentially significant | Dependent on sunlight intensity and water conditions. Quantum yield for 2,3,4-TBA is not reported. |
| Hydrolysis | Water | Negligible | Not expected to be a significant degradation pathway. |
Environmental Transport
3.2.1. Soil Mobility and Sorption
The movement of 2,3,4-TBA in soil is primarily governed by its sorption to soil particles. The key parameters describing this process are the soil sorption coefficient (Kd) and the organic carbon-water partition coefficient (Koc).
As an acidic compound, the pKa of 2,3,4-TBA will strongly influence its sorption. At typical environmental pH values (above its pKa), it will exist as an anion. Anions are generally more mobile in soil than their neutral counterparts due to repulsion from negatively charged soil colloids. However, sorption can still occur through interactions with soil organic matter and mineral surfaces. Specific Kd and Koc values for 2,3,4-TBA have not been reported.
Table 3: Estimated Soil Sorption and Mobility of this compound
| Parameter | Estimated Value | Implication for Mobility |
| Soil Sorption Coefficient (Kd) | Data not available | Expected to be low to moderate, indicating potential for leaching. |
| Organic Carbon-Water Partition Coefficient (Koc) | Data not available | Would provide a normalized measure of sorption to organic matter. |
| Mobility in Soil | Moderate to High | The anionic form is expected to be relatively mobile, posing a potential risk for groundwater contamination. |
3.2.2. Volatilization
Due to its low vapor pressure and its existence as an anion in most environmental waters, volatilization of 2,3,4-TBA from water or moist soil surfaces is not expected to be a significant transport pathway.
3.2.3. Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to concentrations in the organism that are higher than in the surrounding medium. The bioconcentration factor (BCF) is a key parameter for assessing the potential for a chemical to bioaccumulate in aquatic organisms.
The high estimated octanol-water partition coefficient (log Kow) for 2,3,4-TBA suggests a potential for bioaccumulation. However, experimental BCF data for this specific isomer are not available.
Table 4: Estimated Bioaccumulation Potential of this compound
| Parameter | Estimated Value | Implication |
| Bioconcentration Factor (BCF) | Data not available | A high log Kow suggests a potential for bioaccumulation in aquatic organisms. Experimental data is needed for confirmation. |
Experimental Protocols
To obtain the much-needed quantitative data for this compound, standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), should be followed.
Biodegradation Studies
-
Ready Biodegradability (OECD 301): A series of screening tests (e.g., OECD 301 B - CO₂ Evolution Test) can be used to assess the ready biodegradability of 2,3,4-TBA. These tests typically run for 28 days and measure the extent of mineralization.
-
Inherent Biodegradability (OECD 302): If a substance is not readily biodegradable, tests for inherent biodegradability can be performed to assess its potential to biodegrade under favorable conditions.
-
Simulation Tests (e.g., OECD 308, 309): To determine biodegradation rates in more environmentally relevant conditions, simulation tests in aquatic sediments (OECD 308) or surface water (OECD 309) can be conducted.
Soil Sorption/Desorption Studies
-
Batch Equilibrium Method (OECD 106): This is the standard method for determining the soil sorption coefficient (Kd) and, subsequently, the Koc. The method involves equilibrating a solution of 2,3,4-TBA with a known mass of soil and measuring the concentration of the substance in the aqueous phase after equilibrium is reached.
Bioaccumulation Studies
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This guideline provides methods for determining the bioconcentration factor (BCF) in fish. The test involves exposing fish to a known concentration of the test substance in water and measuring its concentration in the fish tissue over time.
Visualizations of Environmental Processes
Due to the lack of specific degradation pathway information for this compound, the following diagrams represent generalized pathways for the environmental fate and transport of a chlorinated benzoic acid.
Caption: Generalized environmental transport pathways for this compound.
Caption: Hypothetical microbial degradation pathways for this compound.
Conclusion and Research Needs
The environmental fate and transport of this compound are largely uncharacterized. Based on the behavior of similar compounds, it is likely to be persistent in the environment, with slow biodegradation rates. Its anionic nature suggests moderate to high mobility in soil, posing a potential risk for groundwater contamination. Furthermore, its estimated high lipophilicity indicates a potential for bioaccumulation.
To adequately assess the environmental risks associated with 2,3,4-TBA, further research is critically needed to generate specific experimental data for this isomer. Key research priorities include:
-
Determination of key physicochemical properties: Accurate measurement of water solubility, vapor pressure, log Kow, and pKa.
-
Biodegradation studies: Measurement of aerobic and anaerobic biodegradation rates in relevant environmental matrices (soil, water, sediment) and identification of degradation pathways and metabolites.
-
Sorption studies: Determination of Kd and Koc values in a range of soil types to accurately predict its mobility.
-
Bioaccumulation studies: Measurement of the bioconcentration factor (BCF) in relevant aquatic organisms.
-
Photodegradation studies: Determination of the photolysis rate and quantum yield in aqueous solutions.
Without these fundamental data, any environmental risk assessment for this compound will remain highly uncertain. The experimental protocols outlined in this guide provide a framework for generating the necessary data to fill these critical knowledge gaps.
Microbial Degradation of 2,3,4-Trichlorobenzoic Acid in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the microbial degradation of 2,3,4-trichlorobenzoic acid (2,3,4-TCBA) in soil. Due to the limited direct research on this specific isomer, this guide synthesizes information from studies on closely related chlorinated benzoic acids to propose a putative metabolic pathway and provide relevant experimental protocols. This document outlines the key microbial players, enzymatic reactions, potential intermediates, and influencing environmental factors in the breakdown of 2,3,4-TCBA.
Introduction
This compound is a polychlorinated aromatic compound. The persistence and potential toxicity of chlorinated benzoic acids in the environment are of significant concern. Microbial degradation represents a key mechanism for the natural attenuation of these contaminants. Understanding the underlying biochemical and genetic basis of 2,3,4-TCBA degradation is crucial for developing effective bioremediation strategies for contaminated soils.
Microbial Players in Chlorobenzoate Degradation
A variety of soil microorganisms have been identified with the capacity to degrade chlorinated benzoic acids. While specific data for 2,3,4-TCBA degraders is scarce, bacteria from the genera Pseudomonas and Rhodococcus are well-documented degraders of other chlorobenzoate isomers.[1][2][3][4] These microorganisms often possess the necessary enzymatic machinery to initiate the breakdown of the aromatic ring.
Key Microbial Genera Involved in Chlorobenzoate Degradation:
-
Pseudomonas : Species such as Pseudomonas putida are known to degrade 3-chlorobenzoate (3-CBA) and other chlorinated aromatics.[2][5] They often harbor plasmids containing the genes for the degradative enzymes.[2]
-
Rhodococcus : Rhodococcus opacus has been shown to degrade 3-CBA through different pathways depending on the strain.[1] Strains of Rhodococcus are known for their metabolic versatility and ability to degrade a wide range of xenobiotic compounds.
-
Cupriavidus : This genus has been implicated in the degradation of various chlorobenzoic acid congeners.[6]
-
Bacillus : Some species of Bacillus have been identified as being capable of degrading chlorobenzoic acids.[7]
Proposed Degradation Pathway of this compound
Based on the established degradation pathways of other chlorinated benzoic acids, a putative aerobic degradation pathway for 2,3,4-TCBA is proposed. The degradation is likely initiated by a dioxygenase enzyme, leading to the formation of a substituted catechol, which is a central intermediate in the degradation of many aromatic compounds. This catechol then undergoes ring cleavage.
Initial Ring Activation: Dioxygenation
The first step is the dihydroxylation of the aromatic ring, catalyzed by a benzoate dioxygenase . This enzyme incorporates two oxygen atoms to form a dihydrodiol intermediate.
Dehydrogenation to a Catechol
The unstable dihydrodiol is then dehydrogenated by a dihydrodiol dehydrogenase to form a substituted catechol, likely 3,4,5-trichlorocatechol .
Aromatic Ring Cleavage
The resulting trichlorocatechol is the substrate for a ring-cleavage dioxygenase . There are two main types of ring cleavage:
-
Ortho (or intradiol) cleavage: The ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase . This is a common pathway for chlorinated catechols.[2][4]
-
Meta (or extradiol) cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase . While some catechol 2,3-dioxygenases can act on chlorocatechols, they are often subject to inactivation by 3-chloro-substituted catechols.[8][9]
Given the substitution pattern of the likely intermediate, an ortho-cleavage pathway is the more probable route for productive degradation.
Downstream Metabolism
Following ring cleavage, the resulting muconic acid derivative undergoes a series of reactions including cycloisomerization, hydrolysis, and reductive dehalogenation to eventually yield intermediates of central metabolism, such as those of the tricarboxylic acid (TCA) cycle.
Caption: A putative aerobic degradation pathway for this compound.
Quantitative Data on Chlorobenzoate Degradation
| Compound | Microorganism/System | Concentration | Degradation Rate/Half-life | Reference |
| 3-Chlorobenzoic Acid | Pseudomonas putida | 100 mg/L | >99.3% removal in a fixed-bed reactor | [5] |
| 4-Chlorobenzoic Acid | Pseudomonas aeruginosa | 2 g/L | Complete degradation | [10] |
| 2,3,6-Trichlorobenzoic Acid | Aerobic soil | Not specified | Resistant to biodegradation (0% of theoretical BOD in 4 weeks) | [11] |
| Various Pesticides | Various soils | Not specified | Half-life can range from a few days to over 100 days depending on the compound and soil conditions. |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the microbial degradation of 2,3,4-TCBA in soil.
Isolation of this compound Degrading Microorganisms
Objective: To isolate bacteria from soil capable of utilizing 2,3,4-TCBA as a sole source of carbon and energy.
Materials:
-
Soil sample from a potentially contaminated site.
-
Basal Salts Medium (BSM).
-
This compound (analytical grade).
-
Sterile flasks, petri dishes, and other standard microbiology labware.
-
Incubator shaker.
Protocol:
-
Enrichment Culture:
-
Add 1 g of soil to 100 mL of BSM in a 250 mL flask.
-
Supplement the medium with 2,3,4-TCBA at a suitable concentration (e.g., 50-100 mg/L) as the sole carbon source.
-
Incubate the flask at 30°C on a rotary shaker at 150 rpm for 1-2 weeks.
-
After incubation, transfer 10 mL of the culture to 90 mL of fresh BSM with 2,3,4-TCBA and incubate under the same conditions. Repeat this transfer 3-5 times to enrich for degrading microorganisms.
-
-
Isolation of Pure Cultures:
-
Prepare serial dilutions of the final enrichment culture in sterile saline.
-
Plate 100 µL of each dilution onto BSM agar plates containing 2,3,4-TCBA as the sole carbon source.
-
Incubate the plates at 30°C until colonies appear.
-
Pick individual colonies and re-streak onto fresh BSM agar plates with 2,3,4-TCBA to ensure purity.
-
-
Confirmation of Degradation:
-
Inoculate pure isolates into liquid BSM with 2,3,4-TCBA and monitor the disappearance of the compound over time using HPLC or GC-MS.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
-
Caption: A typical workflow for the isolation of 2,3,4-TCBA degrading microorganisms.
Soil Microcosm Study
Objective: To determine the degradation rate and identify metabolites of 2,3,4-TCBA in a controlled soil environment.
Materials:
-
Fresh soil, sieved to <2 mm.
-
This compound (analytical grade and, if possible, ¹⁴C-labeled).
-
Sterile glass jars or beakers.
-
Incubator.
-
Analytical instruments (HPLC, GC-MS, Liquid Scintillation Counter).
Protocol:
-
Microcosm Setup:
-
Place a known amount of sieved soil (e.g., 50 g) into sterile glass jars.
-
Adjust the soil moisture to a desired level (e.g., 60% of water holding capacity).
-
Spike the soil with a solution of 2,3,4-TCBA to achieve the target concentration. If using ¹⁴C-labeled compound, add a known amount of radioactivity.
-
Prepare control microcosms (e.g., sterile soil to assess abiotic degradation).
-
Cover the jars with a gas-permeable material and incubate in the dark at a constant temperature (e.g., 25°C).
-
-
Sampling and Analysis:
-
At regular time intervals, sacrifice replicate microcosms.
-
Extract the soil with a suitable solvent (e.g., acetonitrile/water mixture).
-
Analyze the extracts for the concentration of 2,3,4-TCBA and potential metabolites using HPLC or GC-MS.
-
If using ¹⁴C-labeled compound, measure the radioactivity in the soil extracts and potentially trap evolved ¹⁴CO₂ to determine mineralization.
-
Preparation of Cell-Free Extracts for Enzyme Assays
Objective: To prepare crude cell extracts containing the enzymes involved in 2,3,4-TCBA degradation for in vitro assays.
Materials:
-
Bacterial culture grown on 2,3,4-TCBA.
-
Buffer (e.g., phosphate or Tris-HCl buffer).
-
Lysozyme, DNase.
-
Sonication equipment or French press.
-
High-speed centrifuge.
Protocol:
-
Cell Harvesting:
-
Grow the bacterial strain in a liquid medium with 2,3,4-TCBA as an inducer until the mid-log phase.
-
Harvest the cells by centrifugation (e.g., 8,000 x g for 10 min at 4°C).
-
Wash the cell pellet twice with a cold buffer.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a small volume of cold buffer.
-
Lyse the cells using a physical method such as sonication on ice or by passing them through a French press. Chemical lysis with lysozyme can also be used.
-
Add a small amount of DNase to reduce the viscosity of the lysate.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris.
-
The resulting supernatant is the cell-free extract. Store it on ice and use it for enzyme assays as soon as possible.
-
Dioxygenase Enzyme Assay
Objective: To measure the activity of the initial dioxygenase enzyme that attacks 2,3,4-TCBA.
Materials:
-
Cell-free extract.
-
This compound.
-
NADH or NADPH.
-
Spectrophotometer or oxygen electrode.
Protocol (Spectrophotometric Assay):
-
Set up a reaction mixture containing buffer, cell-free extract, and NADH/NADPH.
-
Initiate the reaction by adding 2,3,4-TCBA.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH/NADPH. The rate of NADH/NADPH consumption is proportional to the dioxygenase activity.
Protocol (Oxygen Electrode Assay):
-
Add buffer and cell-free extract to the oxygen electrode chamber and allow it to equilibrate.
-
Add NADH/NADPH.
-
Initiate the reaction by adding 2,3,4-TCBA.
-
Monitor the rate of oxygen consumption. The substrate-dependent oxygen uptake rate reflects the dioxygenase activity.
Caption: A general experimental workflow for studying the microbial degradation of 2,3,4-TCBA.
Conclusion
The microbial degradation of this compound in soil is a complex process that is not yet fully understood. However, by extrapolating from the knowledge of related chlorinated aromatic compounds, it is likely that soil microorganisms, particularly from the genera Pseudomonas and Rhodococcus, can degrade this compound through a pathway involving initial dioxygenation, formation of a trichlorocatechol, and subsequent ortho-ring cleavage. Further research is needed to isolate and characterize specific 2,3,4-TCBA degrading organisms, elucidate the definitive degradation pathway, and identify the responsible genes and enzymes. The experimental protocols provided in this guide offer a framework for conducting such research, which will be essential for developing effective bioremediation strategies for soils contaminated with this and other polychlorinated benzoic acids.
References
- 1. Pathways of 3-Chlorobenzoate Degradation by Rhodococcus opacus strains 1CP and 6a - Solyanikova - Microbiology [bakhtiniada.ru]
- 2. [Degradation of 3-chlorobenzoic acid by a Pseudomonas putida strain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Rhodococcus strains as a good biotool for neutralizing pharmaceutical pollutants and obtaining therapeutically valuable products: Through the past into the future [frontiersin.org]
- 4. ijsr.net [ijsr.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Altering Catalytic Properties of 3-Chlorocatechol-Oxidizing Extradiol Dioxygenase from Sphingomonas xenophaga BN6 by Random Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate specificity of catechol 2,3-dioxygenase encoded by TOL plasmid pWW0 of Pseudomonas putida and its relationship to cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]
Photolytic Degradation of 2,3,4-Trichlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trichlorobenzoic acid is a halogenated aromatic compound. Understanding its environmental fate, particularly its degradation under the influence of light (photolysis), is crucial for assessing its environmental impact and persistence. Photolytic degradation involves the breakdown of a molecule by absorbing light energy, leading to the formation of various intermediates and, ultimately, mineralization to simpler inorganic compounds. This guide outlines the probable photolytic degradation pathways of this compound based on the known behavior of analogous compounds.
Proposed Photolytic Degradation Pathways
The photolytic degradation of chlorinated aromatic compounds in aqueous environments can proceed through several mechanisms, including reductive dechlorination, hydroxyl radical attack, and direct photolysis. Based on studies of other chlorobenzoic acid isomers, the degradation of this compound is likely to follow a multi-step process.
Primary Degradation Steps:
-
Reductive Dechlorination: The primary and most common initial step is the breaking of a carbon-chlorine bond. The position of the chlorine atom on the benzene ring influences the ease of removal. For this compound, dechlorination could occur at any of the three positions, leading to the formation of dichlorobenzoic acid isomers.
-
Hydroxylation: Attack by hydroxyl radicals (•OH), which are often generated in the presence of photosensitizers or through other photochemical processes in natural waters, can lead to the replacement of a chlorine atom or a hydrogen atom with a hydroxyl group. This results in the formation of various hydroxylated and chlorinated benzoic acid derivatives.
Secondary Degradation and Mineralization:
The initial degradation products, such as dichlorobenzoic acids and hydroxylated intermediates, are typically more susceptible to further photolytic degradation. This can involve further dechlorination, hydroxylation, and ring cleavage. Ultimately, these reactions are expected to lead to the formation of aliphatic carboxylic acids, which are then mineralized to carbon dioxide (CO2) and chloride ions (Cl-).
The following diagram illustrates a proposed photolytic degradation pathway for this compound.
Experimental Protocols (Representative)
The following are representative experimental protocols for studying the photolytic degradation of chlorinated benzoic acids, adapted from studies on analogous compounds.
Sample Preparation and Irradiation
Objective: To expose an aqueous solution of this compound to a controlled light source.
Materials:
-
This compound (analytical standard)
-
Ultrapure water
-
Quartz reaction vessel
-
UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm or a solar simulator)
-
Magnetic stirrer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute with ultrapure water to the desired initial concentration (e.g., 10 mg/L).
-
Transfer the solution to a quartz reaction vessel. Quartz is used as it is transparent to UV light.
-
Place the reaction vessel in a temperature-controlled chamber and maintain a constant temperature (e.g., 25 °C) using a water bath.
-
Continuously stir the solution to ensure homogeneity.
-
Irradiate the solution with the UV lamp. The distance between the lamp and the solution should be fixed to ensure constant light intensity.
-
Collect samples at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Store the samples in the dark at 4 °C until analysis to prevent further degradation.
Analytical Methods
Objective: To identify and quantify the parent compound and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer (LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile or semi-volatile degradation products after derivatization.
-
Ion Chromatography (IC) for the quantification of chloride ions.
-
Total Organic Carbon (TOC) analyzer for measuring the extent of mineralization.
HPLC Method (Illustrative):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at a specific wavelength (e.g., 230 nm) or MS detection for higher selectivity and sensitivity.
The following workflow diagram illustrates the experimental and analytical process.
Quantitative Data (Illustrative)
As no specific quantitative data for the photolytic degradation of this compound is available, the following tables provide illustrative data based on studies of other chlorobenzoic acids. This data is intended to provide a general understanding of the expected degradation kinetics and should be experimentally determined for the specific compound of interest.
Table 1: Illustrative Photodegradation Kinetics of Chlorobenzoic Acids
| Compound | Light Source | Initial Concentration (mg/L) | Apparent Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) | Reference |
| 2,3,6-Trichlorobenzoic Acid | Simulated Solar Light | 10 | 0.025 | 27.7 | [1] |
| 3-Chlorobenzoic Acid | UV Lamp (254 nm) | 20 | 0.015 | 46.2 | [2] |
| 4-Chlorobenzoic Acid | UV Lamp (254 nm) | 25 | 0.031 | 22.4 | [3] |
Table 2: Illustrative Mineralization Data for Chlorobenzoic Acids
| Compound | Treatment | Irradiation Time (min) | TOC Removal (%) | Chloride Ion Release (%) | Reference |
| 2,3,6-Trichlorobenzoic Acid | Photocatalysis (TiO₂) | 240 | > 90 | ~100 | [1] |
| 3-Chlorobenzoic Acid | Photocatalysis (Graphene/TiO₂) | 180 | 75 | 85 | [2][4] |
Conclusion
While direct experimental data on the photolytic degradation of this compound is lacking, a comprehensive understanding can be inferred from the behavior of structurally similar chlorobenzoic acids. The proposed degradation pathways involve initial reductive dechlorination and hydroxylation, followed by further degradation of intermediates and eventual mineralization. The provided representative experimental protocols and illustrative quantitative data serve as a foundation for researchers to design and conduct specific studies on this compound. Such research is essential for a complete environmental risk assessment and the development of potential remediation strategies for this compound.
References
- 1. Analytical monitoring of photocatalytic treatments. Degradation of 2,3,6-trichlorobenzoic acid in aqueous TiO(2) dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and mechanism of 3-Chlorobenzoic acid in anoxic water environment using graphene/TiO2 as photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and Mechanism of Degradation of Reactive Radical-Mediated Probe Compounds by the UV/Chlorine Process: Theoretical Calculation and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Degradation kinetics and mechanism of 3-Chlorobenzoic acid in anoxic water environment using graphene/TiO2 as photocatalyst - figshare - Figshare [figshare.com]
Toxicological Profile of 2,3,4-Trichlorobenzoic Acid: A Data Gap Analysis
Researchers, scientists, and drug development professionals are advised that a comprehensive toxicological profile for 2,3,4-trichlorobenzoic acid (CAS No. 50-75-9) cannot be constructed at this time due to a significant lack of available data in the public domain. While this document aims to provide an in-depth technical guide, extensive searches have revealed no specific quantitative toxicological data, detailed experimental protocols, or established signaling pathways related to this particular isomer.
This report will summarize the limited information available for this compound and present a comparative overview of toxicological data for other trichlorobenzoic acid isomers to provide a broader context. It is crucial to emphasize that the data on other isomers should not be extrapolated to this compound due to the potential for significant differences in toxicological properties based on chlorine atom substitution patterns on the benzoic acid ring.
This compound: Current State of Knowledge
This compound is a chlorinated aromatic compound.[1] Its primary utility is as a synthetic intermediate in various industrial and research applications.[1] Due to its chlorinated nature, there are concerns regarding its potential for environmental persistence, and its use is subject to regulatory oversight in many jurisdictions.[1] The United States Environmental Protection Agency (EPA) Substance Registry Services provides its Chemical Abstracts Service (CAS) number as 50-75-9 and its molecular formula as C7H3Cl3O2.[2]
Despite its industrial use, publicly accessible toxicological databases and scientific literature lack specific studies on its acute, sub-chronic, or chronic toxicity, as well as its potential for genotoxicity, carcinogenicity, or reproductive and developmental effects.
Toxicological Data for Other Trichlorobenzoic Acid Isomers
To provide a comparative perspective, this section summarizes available toxicological data for other isomers of trichlorobenzoic acid. This information is not representative of this compound and should be interpreted with caution.
Acute Toxicity
Quantitative data on acute toxicity is available for some isomers, offering a glimpse into the potential range of acute effects for this class of compounds.
| Isomer | Test Species | Route of Administration | LD50 | Reference |
| 2,3,5-Trichlorobenzoic acid | Mouse | Subcutaneous | 300 mg/kg | [3] |
| 2,3,6-Trichlorobenzoic acid | Rat | Oral | 650 - 1500 mg/kg | [4] |
| 2,3,6-Trichlorobenzoic acid | Mouse | Oral | 615 - 1000 mg/kg | [4] |
| 2,3,6-Trichlorobenzoic acid | Rabbit | Oral | 600 mg/kg | [4] |
| 2,3,6-Trichlorobenzoic acid | Guinea pig | Oral | 1218 mg/kg | [4] |
| 2,4,6-Trichlorobenzyl chloride (acid derivative) | Rat | Oral | 3075 mg/kg | [5] |
Other Toxicological Endpoints
Information regarding other toxicological effects is sparse and primarily qualitative, derived from safety data sheets.
| Isomer | Endpoint | Observation | Reference |
| 2,3,5-Trichlorobenzoic acid | Skin/Eye Irritation | Causes skin and serious eye irritation. | [6] |
| 2,3,5-Trichlorobenzoic acid | Respiratory Irritation | May cause respiratory irritation. | [6] |
| 2,3,6-Trichlorobenzoic acid | Chronic Toxicity | Hepatic degenerative changes observed in a subchronic feeding study in rats. | [7] |
| 2,4,5-Trichlorobenzoic acid | Skin/Eye Irritation | Causes skin and serious eye irritation. | [8] |
| 2,4,5-Trichlorobenzoic acid | Respiratory Irritation | May cause respiratory irritation. | [8] |
| 2,4,6-Trichlorobenzoic acid | Skin/Eye Irritation | Causes skin and serious eye irritation. | [5][9] |
| 2,4,6-Trichlorobenzoic acid | Respiratory Irritation | May cause respiratory irritation. | [5][9] |
General Experimental Protocols for Toxicity Testing
In the absence of specific experimental protocols for this compound, this section outlines a general workflow for acute oral toxicity testing based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[10][11][12][13]
Signaling Pathways: A Research Gap
No information was found regarding signaling pathways modulated by this compound. Research on other chlorinated benzoic acids has suggested potential interactions with various cellular pathways. For instance, some natural chlorinated benzoic acid derivatives have been investigated for their effects on pathways like PI3K/AKT, which are critical in cancer progression.[14] However, such data is not available for this compound.
The following diagram illustrates a hypothetical workflow for investigating the impact of a compound on a signaling pathway.
Conclusion and Future Directions
The current lack of toxicological data for this compound represents a significant knowledge gap that hinders a comprehensive risk assessment. To address this, a systematic toxicological evaluation is warranted. This should include:
-
Acute toxicity studies via relevant routes of exposure (oral, dermal, inhalation).
-
Sub-chronic and chronic toxicity studies to identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).
-
Genotoxicity assays to assess mutagenic and clastogenic potential.
-
Carcinogenicity bioassays .
-
Reproductive and developmental toxicity studies .
-
Mechanistic studies to elucidate potential modes of action and effects on signaling pathways.
Until such data becomes available, any handling or use of this compound should proceed with a high degree of caution, employing appropriate personal protective equipment and engineering controls to minimize exposure. The information on other trichlorobenzoic acid isomers, while not directly applicable, suggests that skin, eye, and respiratory irritation are potential hazards associated with this class of compounds.
References
- 1. This compound|CAS 50-75-9|RUO [benchchem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 2,3,5-Trichlorobenzoic acid | CAS#:50-73-7 | Chemsrc [chemsrc.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 2,4,6-三氯苯甲酸 | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,3,5-Trichlorobenzoic acid | C7H3Cl3O2 | CID 66121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4,5-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. epa.gov [epa.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the History and Discovery of Trichlorobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, discovery, synthesis, and properties of the six constitutional isomers of trichlorobenzoic acid. An organochlorine compound, trichlorobenzoic acid (TBA) with the chemical formula C₇H₃Cl₃O₂ exists in six different forms depending on the arrangement of the three chlorine atoms on the benzene ring. These isomers have found applications in various fields, from agriculture as herbicides to intermediates in the synthesis of pharmaceuticals and dyes.
Historical Overview and Discovery
One of the most historically significant isomers is 2,3,6-trichlorobenzoic acid (2,3,6-TBA) , which was recognized for its potent herbicidal properties. It acts as a synthetic auxin, disrupting plant growth processes and leading to its use as a post-emergence herbicide for controlling broadleaf weeds in various crops.[1][2] The other isomers have been utilized as building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the trichloro-substituted phenyl ring serves as a key structural motif.[3][4] For instance, 2,4,6-trichlorobenzoic acid is a vital intermediate in the Yamaguchi esterification protocol, a widely used method for the synthesis of esters.[5]
Physicochemical Properties of Trichlorobenzoic Acid Isomers
The distinct substitution patterns of the chlorine atoms on the benzene ring give rise to variations in the physicochemical properties of the six isomers. These differences influence their reactivity, solubility, and biological activity.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,3,4-Trichlorobenzoic acid | 50-75-9 | C₇H₃Cl₃O₂ | 225.46 | 187-188 | 340.3 ± 37.0 |
| 2,3,5-Trichlorobenzoic acid | 50-73-7 | C₇H₃Cl₃O₂ | 225.46 | 166-167 | 329.4 ± 37.0 |
| 2,3,6-Trichlorobenzoic acid | 50-31-7 | C₇H₃Cl₃O₂ | 225.46 | 126-127 | 324.5 ± 37.0 |
| 2,4,5-Trichlorobenzoic acid | 50-82-8 | C₇H₃Cl₃O₂ | 225.46 | 164-166 | 329.7 ± 37.0 |
| 2,4,6-Trichlorobenzoic acid | 50-43-1 | C₇H₃Cl₃O₂ | 225.46 | 160-164 | 329.7 ± 37.0 |
| 3,4,5-Trichlorobenzoic acid | 51-39-8 | C₇H₃Cl₃O₂ | 225.46 | 208-210.5 | 345.4 ± 37.0 |
Solubility: Trichlorobenzoic acids generally exhibit low solubility in water due to the hydrophobic nature of the chlorinated benzene ring. They are, however, more soluble in organic solvents. For instance, 3,4,5-trichlorobenzoic acid is moderately soluble in ethanol, acetone, and ethyl acetate.[6] 2,4,6-trichlorobenzoic acid is soluble in polar organic solvents like methanol, ethanol, and acetone but has limited solubility in non-polar solvents.[7] The solubility of these acids can be influenced by pH, with increased solubility at both lower and higher pH values due to the ionization of the carboxylic acid group.[6]
Experimental Protocols for Synthesis
The synthesis of trichlorobenzoic acid isomers can be achieved through various methods, often starting from chlorinated toluenes or benzenes. Below are generalized experimental protocols for the synthesis of several isomers.
Synthesis of this compound
A common method for the preparation of this compound is through the acid-catalyzed hydrolysis of 2,3,4-trichlorobenzonitrile.[8]
Protocol:
-
Hydrolysis: 2,3,4-Trichlorobenzonitrile is refluxed with a strong mineral acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) to ensure the complete conversion of the nitrile.
-
Isolation: Upon completion, the reaction mixture is cooled and poured into ice water, leading to the precipitation of this compound.
-
Purification: The crude product is collected by filtration, washed with cold water to remove any remaining acid, and can be further purified by recrystallization from a suitable solvent like aqueous ethanol.
Synthesis of 2,3,6-Trichlorobenzoic Acid
One synthetic route to 2,3,6-trichlorobenzoic acid involves the oxidation of 2,3,6-trichlorotoluene. A more direct laboratory preparation can be achieved from 2,3,6-trichlorobenzene.[9]
Protocol:
-
Reaction Setup: To a reaction vessel containing 100 mL of water, add 2,3,6-trichlorobenzene.
-
Catalyst Addition: Introduce a phase-transfer catalyst, such as 0.4 g of tetrabutylammonium chloride.
-
Oxidation: Add 63 g of potassium permanganate to the mixture.
-
Heating: Heat the reaction mixture to 50 °C and maintain this temperature for 6 hours with stirring.
-
Work-up: After the reaction is complete, filter the mixture. Adjust the pH of the filtrate to 3 using a 5% hydrochloric acid solution.
-
Precipitation and Isolation: A large amount of white solid, 2,3,6-trichlorobenzoic acid, will precipitate. Collect the solid by filtration.
-
Purification: Wash the collected solid with a small amount of water and dry to obtain the final product. The purity can be assessed by HPLC.[9]
Synthesis of 2,4,6-Trichlorobenzoic Acid
This isomer can be synthesized through the carboxylation of 1,3,5-trichlorobenzene.[5] Another method involves the Friedel-Crafts acylation of 1,3,5-trichlorobenzene followed by oxidation.[10] A multi-step process starting from 1,3,5-trichlorobenzene is also documented.[11]
Protocol via Friedel-Crafts Acylation and Oxidation:
-
Acylation: In a four-hole boiling flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 183.3 g of 1,3,5-trichlorobenzene and 256.2 g of anhydrous aluminum trichloride. Heat the mixture to 70 °C.
-
Reagent Addition: While stirring, add 119 g of acetyl chloride dropwise over 1.5 hours.
-
Reaction: Increase the temperature to 90-95 °C and continue the reaction for 3-4 hours to form 1-acetyl-2,4,6-trichlorobenzene.
-
Oxidation: The resulting 1-acetyl-2,4,6-trichlorobenzene is then oxidized to the corresponding benzoate salt using an oxidizing agent like sodium hypochlorite.
-
Acidification: The benzoate salt is subsequently acidified with a strong acid to yield 2,4,6-trichlorobenzoic acid.
-
Purification: The crude product can be purified by recrystallization.
Protocol via Carboxylation of 1,3,5-trichlorobenzene and subsequent hydrolysis:
-
Reaction Setup: In a 2000L enamel still, add 100kg of water and slowly add 750kg of sulfuric acid while stirring. Heat the mixture to 125 °C.
-
Addition of Precursor: Slowly add the crude product from the reaction of 1,3,5-trichlorobenzene and carbon tetrachloride (2,4,6-trichlorobenzotrichloride) over 50 minutes.
-
Reaction: Maintain the temperature and stir for 4 hours.
-
Isolation: Cool the reaction to room temperature to allow crystallization. Filter the crystals and wash them twice with two volumes of water.
-
Drying: Dry the product to obtain crude 2,4,6-trichlorobenzoic acid.
-
Refining: The crude product (87.6kg) is added to 175.2kg of water in a 2000L still. The pH is adjusted to 10 with 35.04kg of 40% sodium hydroxide. 0.9kg of activated carbon is added, and the mixture is heated to 70 °C for 2 hours and then filtered hot. The filtrate is cooled to 50 °C and acidified to pH 1 with concentrated hydrochloric acid. The resulting solid is filtered and dried to yield 85kg of 2,4,6-trichlorobenzoic acid.[11]
Biological Activity and Signaling Pathways
Herbicidal Activity of 2,3,6-Trichlorobenzoic Acid
2,3,6-TBA is a well-known synthetic auxin herbicide.[1][2] Synthetic auxins mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but at much higher concentrations, leading to uncontrolled and disorganized plant growth, and ultimately, plant death.
The primary mode of action of synthetic auxins involves their interaction with the auxin signaling pathway. This pathway is crucial for numerous developmental processes in plants. The key components of this pathway include the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[12]
In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from activating the transcription of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1 and the Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate the transcription of genes that regulate plant growth and development.[13]
Synthetic auxins like 2,3,6-TBA bind to the TIR1/AFB co-receptors, initiating the degradation of Aux/IAA proteins and leading to a continuous and excessive activation of auxin-responsive genes. This sustained and abnormally high level of auxin signaling disrupts normal plant development, causing symptoms such as epinasty (twisting of stems and petioles), tissue swelling, and ultimately, plant death.
Caption: Disruption of the auxin signaling pathway by synthetic auxins.
Applications in Drug Development and Research
Several trichlorobenzoic acid isomers serve as important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[3][4] The presence of the trichlorophenyl group can impart specific steric and electronic properties to a molecule, potentially enhancing its binding affinity to biological targets and influencing its pharmacokinetic profile.[4] For example, 2,4,6-trichlorobenzoic acid is used to create sterically hindered motifs in drug candidates.[4]
Conclusion
The six isomers of trichlorobenzoic acid, while sharing the same molecular formula, exhibit distinct properties and applications. From the potent herbicidal activity of 2,3,6-TBA, which has been instrumental in weed management, to the role of other isomers as versatile building blocks in organic synthesis for the pharmaceutical and agrochemical industries, these compounds continue to be of significant interest to researchers and scientists. A thorough understanding of their synthesis, properties, and biological activities is crucial for their safe and effective use and for the development of new technologies. Further research into the specific biological effects and potential applications of each isomer will undoubtedly continue to expand our knowledge of these important organochlorine compounds.
References
- 1. Buy 3,4,5-Trichlorobenzoic acid | 51-39-8 [smolecule.com]
- 2. 2,3,6-Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound|CAS 50-75-9|RUO [benchchem.com]
- 9. 2,3,6-TRICHLOROBENZOIC ACID | 50-31-7 [amp.chemicalbook.com]
- 10. CN1746147A - Preparation of 2,4,6-trichloromethane acid - Google Patents [patents.google.com]
- 11. CN101429117A - Process for producing 2, 4, 6-trichlorobenzoic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Auxin Input Pathway Disruptions Are Mitigated by Changes in Auxin Biosynthetic Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Trichlorobenzoic Acid and Their Basic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the six constitutional isomers of trichlorobenzoic acid, focusing on their chemical properties, synthesis, and basicity. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and development, where a thorough understanding of the physicochemical properties of chlorinated aromatic compounds is crucial.
Introduction to Trichlorobenzoic Acid Isomers
Trichlorobenzoic acids are a group of organochlorine compounds with the chemical formula C₇H₃Cl₃O₂. There are six constitutional isomers, distinguished by the substitution pattern of the three chlorine atoms on the benzoic acid ring. These isomers exhibit distinct physical and chemical properties due to the varying electronic and steric effects of the chlorine substituents.
The six isomers of trichlorobenzoic acid are:
-
2,3,4-Trichlorobenzoic acid
-
2,3,5-Trichlorobenzoic acid
-
2,3,6-Trichlorobenzoic acid
-
2,4,5-Trichlorobenzoic acid
-
2,4,6-Trichlorobenzoic acid
-
3,4,5-Trichlorobenzoic acid
Basic Properties of Trichlorobenzoic Acid Isomers
The basicity of the trichlorobenzoic acid isomers is a critical parameter influencing their reactivity, solubility, and biological activity. The acidity of the carboxylic acid group is quantified by its pKa value, where a lower pKa indicates a stronger acid and, consequently, a weaker conjugate base.
Table 1: Physicochemical Properties and pKa Values of Trichlorobenzoic Acid Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa |
| This compound | 50-75-9 | C₇H₃Cl₃O₂ | 225.46 | 2.23[1] |
| 2,3,5-Trichlorobenzoic acid | 50-73-7 | C₇H₃Cl₃O₂ | 225.46 | - |
| 2,3,6-Trichlorobenzoic acid | 50-31-7 | C₇H₃Cl₃O₂ | 225.46 | 1.25 (Predicted)[2], ~1.8 (Estimated Experimental)[3] |
| 2,4,5-Trichlorobenzoic acid | 50-82-8 | C₇H₃Cl₃O₂ | 225.46 | - |
| 2,4,6-Trichlorobenzoic acid | 50-43-1 | C₇H₃Cl₃O₂ | 225.46 | 1.40[4] |
| 3,4,5-Trichlorobenzoic acid | 51-39-8 | C₇H₃Cl₃O₂ | 225.46 | - |
Note: The pKa values presented are largely predicted and should be used as a guide. Experimental verification is recommended for critical applications.
The acidity is expected to be highest for isomers with chlorine atoms at the ortho positions (2- and 6- positions) due to the strong inductive effect and potential steric hindrance that forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the undissociated acid.
Synthesis of Trichlorobenzoic Acid Isomers
The synthesis of specific trichlorobenzoic acid isomers can be achieved through various routes, often starting from commercially available chlorinated toluenes, benzenes, or other substituted benzoic acids. Below are plausible synthetic approaches for each isomer.
General Synthetic Strategies
-
Oxidation of Trichlorotoluenes: A common method involves the oxidation of the methyl group of a corresponding trichlorotoluene isomer using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.
-
Hydrolysis of Trichlorobenzonitriles: The hydrolysis of a trichlorobenzonitrile under acidic or basic conditions can yield the corresponding carboxylic acid.
-
Carboxylation of Trichlorobenzenes: Direct carboxylation of a trichlorobenzene can be achieved using organometallic intermediates (e.g., Grignard or organolithium reagents) followed by reaction with carbon dioxide.
Plausible Synthesis Protocols
3.2.1. This compound
This isomer can be synthesized by the oxidation of 2,3,4-trichlorotoluene.
-
Step 1: Oxidation. 2,3,4-trichlorotoluene is refluxed with an aqueous solution of potassium permanganate. The reaction progress can be monitored by the disappearance of the purple permanganate color.
-
Step 2: Work-up. After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the this compound.
-
Step 3: Purification. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
3.2.2. 2,3,5-Trichlorobenzoic acid
Synthesis can be approached via the hydrolysis of 2,3,5-trichlorobenzonitrile.
-
Step 1: Hydrolysis. 2,3,5-trichlorobenzonitrile is heated under reflux with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Step 2: Work-up. If acid hydrolysis is used, the product may precipitate upon cooling. If base hydrolysis is used, the resulting carboxylate salt is acidified to precipitate the carboxylic acid.
-
Step 3: Purification. The product is collected by filtration and can be purified by recrystallization.
3.2.3. 2,3,6-Trichlorobenzoic acid
This isomer is often prepared by the chlorination of a suitable benzoic acid derivative.
-
Step 1: Chlorination. A substituted benzoic acid is treated with a chlorinating agent, such as chlorine gas, in the presence of a catalyst to direct the chlorination to the 2, 3, and 6 positions.
-
Step 2: Isolation and Purification. The product is isolated from the reaction mixture and purified, for example, by crystallization or distillation.
3.2.4. 2,4,5-Trichlorobenzoic acid
Oxidation of 2,4,5-trichlorotoluene is a viable route.
-
Step 1: Oxidation. 2,4,5-trichlorotoluene is oxidized with a strong oxidizing agent like potassium permanganate in an alkaline aqueous solution under heating.
-
Step 2: Work-up. The reaction mixture is filtered to remove manganese dioxide. The filtrate containing the potassium salt of the acid is then acidified to precipitate the free acid.
-
Step 3: Purification. The solid product is collected and purified by recrystallization.
3.2.5. 2,4,6-Trichlorobenzoic acid
This highly symmetric isomer can be prepared from 1,3,5-trichlorobenzene.
-
Step 1: Carboxylation. 1,3,5-trichlorobenzene can be deprotonated using a strong base, followed by reaction with carbon dioxide to introduce the carboxylic acid group.
-
Step 2: Acylation followed by Oxidation. An alternative route involves the Friedel-Crafts acylation of 1,3,5-trichlorobenzene to introduce an acyl group, which is then oxidized to the carboxylic acid.
-
Step 3: Purification. The product is isolated and purified by standard methods.
3.2.6. 3,4,5-Trichlorobenzoic acid
Synthesis can be achieved through the oxidation of 3,4,5-trichlorotoluene.
-
Step 1: Oxidation. Similar to other isomers, 3,4,5-trichlorotoluene is oxidized using a potent oxidizing agent.
-
Step 2: Work-up and Purification. The resulting carboxylic acid is isolated by acidification and purified by recrystallization.
Experimental Protocols for pKa Determination
The following are detailed, generalized methodologies for the experimental determination of the pKa values of the trichlorobenzoic acid isomers.
Potentiometric Titration
This method involves titrating a solution of the acid with a strong base and monitoring the pH change.
-
Apparatus:
-
pH meter with a calibrated glass electrode
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Beaker (100 mL or 250 mL)
-
Volumetric flasks and pipettes
-
-
Reagents:
-
Trichlorobenzoic acid isomer sample
-
Standardized sodium hydroxide (NaOH) solution (approx. 0.1 M, carbonate-free)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Deionized water
-
Standard pH buffers for calibration (e.g., pH 4.01, 7.00, 10.01)
-
-
Procedure:
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions.
-
Sample Preparation: Accurately weigh a sample of the trichlorobenzoic acid isomer and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M. A co-solvent such as ethanol may be necessary for sparingly soluble isomers. Add KCl to a final concentration of 0.1 M to maintain a constant ionic strength.
-
Titration: Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution. Add the standardized NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
-
UV-Vis Spectrophotometry
This method is based on the difference in the UV absorption spectra of the protonated and deprotonated forms of the acid.
-
Apparatus:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
-
pH meter
-
Volumetric flasks and pipettes
-
-
Reagents:
-
Trichlorobenzoic acid isomer sample
-
A series of buffer solutions with known pH values spanning the expected pKa range of the analyte.
-
Deionized water
-
-
Procedure:
-
Spectrum of Acidic and Basic Forms: Prepare two solutions of the trichlorobenzoic acid isomer at a constant concentration. Adjust the pH of one solution to be at least 2 pH units below the expected pKa (fully protonated form) and the other to be at least 2 pH units above the expected pKa (fully deprotonated form). Record the UV-Vis spectrum for both solutions to identify the wavelengths of maximum absorbance for each species (λ_acid and λ_base).
-
Measurements in Buffer Solutions: Prepare a series of solutions of the isomer at the same concentration in different buffer solutions of known pH, covering a range of approximately pKa ± 1.5.
-
Absorbance Readings: Measure the absorbance of each buffered solution at both λ_acid and λ_base.
-
Data Analysis: The pKa can be calculated using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH - log([A⁻]/[HA]) where the ratio of the deprotonated form ([A⁻]) to the protonated form ([HA]) can be determined from the absorbance measurements.
-
Visualizations
The following diagrams illustrate the structural relationships of the trichlorobenzoic acid isomers and a generalized workflow for their synthesis and characterization.
Caption: Relationship between trichlorobenzoic acid isomers and their key properties.
Caption: A generalized workflow for the synthesis and analysis of trichlorobenzoic acid isomers.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2,3,4-Trichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 2,3,4-Trichlorobenzoic acid in environmental samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a halogenated aromatic carboxylic acid, and its detection in various matrices is crucial for environmental monitoring and toxicological studies. The analytical methods outlined below provide robust and reliable approaches for the quantification of this compound. While specific performance data for this compound is limited in publicly available literature, the protocols provided are based on established methods for closely related trichlorobenzoic acid isomers and other chlorobenzoic acids.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct analysis of this compound in liquid samples, particularly water, without the need for derivatization.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of trichlorobenzoic acid isomers using HPLC-UV. It is important to note that these values are based on published data for various chlorobenzoic acid isomers and should be validated for this compound specifically in the user's laboratory.
| Parameter | Typical Value | Analyte(s) | Reference |
| Limit of Quantification (LOQ) | 10 µg/mL | 2,4,6-CBA, 3,4-CBA, 2,3,5,6-CBA, 3,5-CBA, 2,3,5-CBA, 2,3,4,5,6-CBA and 2,3,4,5-CBA | |
| Linear Range | 10 - 120 µg/mL | 2,4,6-CBA, 3,4-CBA, 2,3,5,6-CBA, 3,5-CBA, 2,3,5-CBA, 2,3,4,5,6-CBA and 2,3,4,5-CBA | |
| Recovery (from soil) | > 82% | 15 Chlorobenzoic Acid Isomers | |
| Relative Standard Deviation (RSD) | 0.74 - 5.84% | 2,4,6-CBA, 3,4-CBA, 2,3,5,6-CBA, 3,5-CBA, 2,3,5-CBA, 2,3,4,5,6-CBA and 2,3,4,5-CBA |
Note: "CBA" refers to Chlorobenzoic Acid.
Experimental Protocol: HPLC-UV Analysis of this compound in Water
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is for the extraction and concentration of this compound from water samples.
-
Materials:
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid or Hydrochloric acid (for pH adjustment)
-
Acetonitrile (HPLC grade)
-
Nitrogen gas evaporator
-
-
Procedure:
-
Sample pH Adjustment: Acidify the water sample (e.g., 500 mL) to a pH of 2-3 with formic acid or hydrochloric acid. This ensures that the benzoic acid is in its protonated form, which enhances its retention on the reversed-phase sorbent.
-
Cartridge Conditioning: Condition the HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 2-3).
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove any polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained this compound with 5-10 mL of acetonitrile or methanol.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
2. HPLC-UV Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid or phosphoric acid. A typical starting point is a 50:50 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: Approximately 210 nm or 254 nm. A UV scan of a standard solution is recommended to determine the absorbance maximum.
-
3. Calibration
-
Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
The linearity of the calibration curve should be verified (R² > 0.99).
Workflow Diagram: HPLC-UV Analysis
Application Notes and Protocols for the GC-MS Analysis of 2,3,4-Trichlorobenzoic Acid
Introduction
2,3,4-Trichlorobenzoic acid is a chemical compound that can be found as a metabolite of polychlorinated biphenyls (PCBs) and is of interest in environmental monitoring and toxicology studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of this compound. Due to its low volatility and polar nature, derivatization is required to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This document provides detailed application notes and protocols for the analysis of this compound in various matrices, targeting researchers, scientists, and drug development professionals.
Experimental Workflow
The overall workflow for the analysis of this compound by GC-MS involves sample preparation, derivatization, GC-MS analysis, and data processing.
Caption: Overall workflow for this compound analysis.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (for Aqueous Samples)
This protocol is suitable for the extraction of this compound from water samples.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Separatory funnel (1 L)
-
Glass funnel
-
Evaporator (e.g., rotary evaporator or nitrogen evaporator)
Procedure:
-
Acidify 500 mL of the water sample to pH 2 with concentrated HCl.
-
Transfer the acidified sample to a 1 L separatory funnel.
-
Add 60 mL of DCM to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, venting frequently to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction twice more with 60 mL portions of fresh DCM.
-
Combine the three organic extracts.
-
Dry the combined extract by passing it through a glass funnel containing anhydrous sodium sulfate.
-
Concentrate the dried extract to approximately 1 mL using an evaporator at a temperature not exceeding 40°C.
Derivatization: Methylation with Diazomethane
Safety Precaution: Diazomethane is a toxic and explosive gas. This procedure should be performed in a well-ventilated fume hood by experienced personnel using appropriate safety equipment. Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative and can also be used.
Materials:
-
Concentrated sample extract (from step 1.10)
-
Diazomethane solution in diethyl ether (prepared fresh) or TMS-diazomethane solution
-
Methanol
-
Diethyl ether
-
Glacial acetic acid
Procedure:
-
To the 1 mL concentrated sample extract, add 2 mL of a 10% solution of methanol in diethyl ether.
-
Slowly add the ethereal diazomethane solution dropwise with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane.[1]
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Quench the excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.
-
The derivatized sample is now ready for GC-MS analysis.
Caption: Derivatization of this compound to its methyl ester.
GC-MS Analysis
Instrumental Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 280°C[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[2] |
| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (for initial identification) |
| Solvent Delay | 5 minutes |
Expected Mass Spectrum and Retention Time
The mass spectrum of the methyl ester of this compound is expected to be similar to its isomer, methyl 2,3,6-trichlorobenzoate. The molecular ion peak ([M]+) would be at m/z 238 (for the most abundant chlorine isotopes). Characteristic fragment ions would result from the loss of the methoxy group (-OCH3) at m/z 207 and the loss of the carboxyl methyl group (-COOCH3) at m/z 179.[3]
The retention time for methyl 2,3,4-trichlorobenzoate on a DB-5ms column is expected to be in the range of 10-15 minutes under the specified conditions, eluting after the dichlorinated and before the tetrachlorinated analogues.
Table of Expected m/z Values for SIM Analysis:
| Ion Description | Expected m/z | Role in Analysis |
| Molecular Ion ([M]+) | 238 | Quantifier Ion |
| [M - OCH3]+ | 207 | Qualifier Ion 1 |
| [M - COOCH3]+ | 179 | Qualifier Ion 2 |
Quantitative Analysis
Calibration
A multi-point calibration curve should be prepared using standard solutions of derivatized this compound.
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL in methanol).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[4]
-
Derivatize 1 mL of each calibration standard using the same procedure as for the samples.
-
Analyze the derivatized standards by GC-MS under the same conditions as the samples.
-
Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 238) against the concentration of the standard.
Table of Typical Calibration Data (Hypothetical):
| Concentration (µg/mL) | Peak Area (Quantifier Ion) |
| 0.1 | 15,000 |
| 0.5 | 78,000 |
| 1.0 | 155,000 |
| 5.0 | 760,000 |
| 10.0 | 1,520,000 |
| Linearity (R²) | > 0.995 |
Method Validation Parameters
Key validation parameters should be determined to ensure the reliability of the method.
| Parameter | Typical Expected Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
The described GC-MS method, incorporating a methylation derivatization step, provides a robust and sensitive approach for the quantification of this compound in various samples. Proper sample preparation and adherence to the detailed protocols are crucial for achieving accurate and reproducible results. The provided instrumental parameters and expected mass spectral data serve as a solid foundation for method development and routine analysis in research and professional settings.
References
Application Note: High-Performance Liquid Chromatography for the Analysis of 2,3,4-Trichlorobenzoic Acid
Introduction
2,3,4-Trichlorobenzoic acid is a halogenated aromatic carboxylic acid of interest in environmental analysis and as a potential impurity or intermediate in chemical manufacturing processes. Accurate and reliable quantification of this compound is crucial for quality control and research. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method utilizes reversed-phase chromatography with UV detection, which is a widely accessible and reliable technique in analytical laboratories.
Principle of the Method
The separation is achieved on a C18 stationary phase. A gradient elution with a mobile phase consisting of acidified water and acetonitrile allows for the effective retention and separation of this compound from other components in the sample matrix. The acidic modifier in the mobile phase, such as phosphoric acid or formic acid, ensures that the analyte is in its non-ionized form, promoting better retention and peak shape on the reversed-phase column.[1] Detection is performed using a UV detector, as the aromatic ring of the analyte provides strong chromophoric activity.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or Formic acid (analytical grade)
-
-
Column:
-
A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended for this separation.
-
Quantitative Data Summary
As no specific validated method for this compound was found in the literature, the following table summarizes typical method performance parameters that can be expected based on validated methods for similar chlorobenzoic acids.[2] These values should be confirmed during in-house method validation.
| Parameter | Typical Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 0.6 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Experimental Protocols
1. Preparation of Mobile Phase
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid or formic acid in water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade).
2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
3. Sample Preparation
-
The sample preparation will be matrix-dependent. A general procedure for a solid sample is as follows:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte with a suitable organic solvent (e.g., acetonitrile or methanol) using sonication or shaking.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to fall within the calibration range.
-
4. HPLC Conditions
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or optimize using DAD) |
5. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the analyte by constructing a calibration curve of peak area versus concentration for the working standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
using 2,3,4-Trichlorobenzoic acid as a reference standard in chromatography
An Application Note on the Use of 2,3,4-Trichlorobenzoic Acid as a Reference Standard in Chromatography
Introduction
This compound is a chlorinated aromatic carboxylic acid. In analytical chemistry, it serves as a crucial reference standard for the accurate quantification of chlorobenzoic acid isomers and related compounds in various matrices. Chlorobenzoic acids are known metabolites from the bacterial degradation of polychlorinated biphenyls (PCBs), making their detection essential for environmental monitoring and toxicological studies[1][2]. This document provides detailed protocols for the use of this compound as a reference standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 50-75-9 | [3] |
| Molecular Formula | C₇H₃Cl₃O₂ | [3] |
| Molecular Weight | 225.46 g/mol | [3] |
| Appearance | White to off-white solid | |
| Storage Temperature | Room Temperature |
Application I: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds like chlorinated benzoic acids.[4] However, due to their polarity and low volatility, a derivatization step is typically required to convert the carboxylic acid group into a more volatile ester, such as a methyl ester, prior to GC analysis.[4] this compound can be used as a reference standard, an internal standard, or a surrogate to monitor analytical performance and ensure data quality.[5]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the analysis of chlorobenzoic acids using GC-MS.
Detailed Experimental Protocol
1. Sample Preparation (for Soil Samples)
-
Extraction: Employ an accelerated solvent extraction (ASE) method for efficient extraction from solid matrices.[1]
-
Cleanup: To remove interfering compounds from the soil matrix and the majority of PCBs, perform a cleanup step using gel permeation chromatography (GPC).[1]
2. Derivatization Protocol (Methylation) This protocol is optimized for the derivatization of chlorobenzoic acids to their methyl esters using diazomethane.
-
Take 100 µL of the sample extract.
-
Add 10 µL of methanol (MeOH) to the sample. The addition of a small amount of methanol can improve the derivatization yield.[1]
-
Add 1 mL of diazomethane solution.
-
Allow the reaction to proceed for 1 hour at a temperature of 5°C.[1]
-
After derivatization, the sample is ready for GC-MS analysis. No by-products are typically formed during this process.[1]
3. GC-MS Conditions The following table outlines typical instrumental parameters for the analysis of methylated chlorobenzoic acids.
| Parameter | Condition | Reference |
| Gas Chromatograph | Agilent 7890B GC or equivalent | [6] |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent | [1][6] |
| Injector Temperature | 280°C | [6] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | [6] |
| Oven Program | Initial temp 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min | [6] |
| Mass Spectrometer | Agilent 7000 series Triple Quadrupole MS or equivalent | [6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [6] |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | [1] |
Quantitative Data Summary
The performance of the GC-MS method for the analysis of 15 chlorobenzoic acid isomers is summarized below.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 1 - 10 ng/g in soil | [1] |
| Recovery | 83 - 110% | [1] |
| Retention Time Repeatability (RSD) | < 2% | [1] |
| Derivatization Repeatability (RSD) | 2 - 18% | [1] |
Application II: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is a highly effective method for the separation and quantification of chlorobenzoic acids without the need for derivatization.[4][7] This makes it a simpler and often faster alternative to GC. This compound can be readily analyzed alongside its isomers and other related acidic compounds.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the analysis of this compound by HPLC.
Detailed Experimental Protocol
1. Sample Preparation (for Aqueous Samples)
-
For beverage or water samples, filter the sample through a 0.45 µm membrane filter to remove particulate matter.
-
Degas the filtered sample by placing it in an ultrasonic bath for approximately 15 minutes.
-
The sample is now ready for direct injection into the HPLC system.
2. HPLC-UV Conditions The following table provides typical parameters for an RP-HPLC method suitable for the analysis of this compound and its isomers.
| Parameter | Condition | Reference |
| HPLC System | Agilent 1100 Series or equivalent | |
| Column | C18, 5 µm, 150 x 4.6 mm (e.g., Luna or Zorbax) | [4] |
| Column Temperature | 40°C | [4] |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid) | [4][8] |
| Elution Mode | Isocratic or Gradient | [7] |
| Flow Rate | 1.0 - 1.2 mL/min | [4][7] |
| Injection Volume | 5 - 20 µL | [4] |
| Detection | UV at 210 nm or 228 nm | [4][7] |
Quantitative Data Summary
Method validation for similar chlorobenzoic acids demonstrates the performance of HPLC methods.
| Parameter | Value | Reference |
| Linearity Range | 20 - 180 mg/L | |
| Correlation Coefficient (r²) | > 0.999 | |
| Retention Time | Typically < 10 minutes | [9] |
| Analysis Time | ~ 5 minutes per sample |
Internal Standard Calibration
The use of an internal standard (IS) is critical for correcting variations during sample preparation and instrumental analysis, thereby improving the accuracy and precision of quantification.[10] A compound like this compound can be used as an internal standard if it is not present in the original samples. The principle involves adding a known amount of the IS to every sample, blank, and calibration standard.
Logical Relationship: Internal Standard Correction
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. This compound|CAS 50-75-9|RUO [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 2,3-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,3,4-Trichlorobenzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
While 2,3,4-trichlorobenzoic acid is recognized as a versatile synthetic intermediate for the development of agrochemicals, including fungicides, herbicides, and pesticides, specific examples of commercialized agrochemicals directly synthesized from this isomer are not extensively documented in publicly available literature.[1] Much of the available research and patent literature focuses on its isomers, such as 2,3,6-trichlorobenzoic acid, a known synthetic auxin herbicide, and 2,4,5-trichlorobenzoic acid, which also has herbicidal properties and serves as a chemical intermediate.[2][3]
This document provides an overview of the potential applications of this compound in agrochemical synthesis based on the reactivity of its carboxylic acid functional group. The experimental protocols and quantitative data presented are based on analogous compounds and serve as a predictive guide for research and development.
Potential Agrochemical Applications
The chemical structure of this compound, featuring a carboxylic acid group on a trichlorinated benzene ring, allows for its derivatization into various classes of agrochemicals. The primary synthetic routes involve the transformation of the carboxylic acid into esters, amides, and other related functional groups.
-
Herbicides: As an analogue of known benzoic acid herbicides, derivatives of this compound could potentially exhibit herbicidal activity. The mode of action for many benzoic acid herbicides involves mimicking natural plant hormones like auxins, leading to uncontrolled growth and eventual death of the target weed species.[2]
-
Fungicides: Amide derivatives of carboxylic acids are a prominent class of fungicides. By reacting this compound with various amines, novel fungicidal candidates could be synthesized. The trichlorophenyl moiety can be a key toxophore in these molecules.
-
Insecticides: Ester and amide derivatives of various carboxylic acids have been explored for their insecticidal properties. The lipophilicity and electronic properties conferred by the trichlorinated ring could contribute to the efficacy of such derivatives.
Synthesis of Potential Agrochemicals from this compound
The following sections outline general experimental protocols for the synthesis of potential agrochemical candidates starting from this compound.
The conversion of the carboxylic acid to its more reactive acid chloride is a common first step in the synthesis of ester and amide derivatives.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by gas evolution or TLC.
-
Upon completion, remove the excess chlorinating agent and solvent under reduced pressure to obtain crude 2,3,4-trichlorobenzoyl chloride, which can be used in subsequent steps without further purification.
Logical Workflow for Synthesis of 2,3,4-Trichlorobenzoyl Chloride
Caption: Synthesis of the key intermediate, 2,3,4-trichlorobenzoyl chloride.
Experimental Protocol:
-
Dissolve 2,3,4-trichlorobenzoyl chloride (1.0 eq) in an anhydrous solvent like dichloromethane or tetrahydrofuran.
-
Add a desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Experimental Protocol:
-
Dissolve 2,3,4-trichlorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or acetonitrile.
-
Add a solution of the desired primary or secondary amine (1.0-1.2 eq) and a base like triethylamine or potassium carbonate (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude amide, which can be further purified by recrystallization or column chromatography.
References
Application Notes and Protocols: 2,3,4-Trichlorobenzoic Acid as a Versatile Building Block for Specialized Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3,4-trichlorobenzoic acid as a foundational chemical scaffold in the synthesis of advanced functional materials. The unique electronic and steric properties conferred by the trichloro-substitution pattern make this molecule a valuable precursor for creating materials with tailored optical and biological activities. This document outlines protocols for the synthesis of lanthanide-based luminescent materials and bioactive polyesters, leveraging this compound as a key building block.
Section 1: Synthesis of Lanthanide-Doped Luminescent Materials
This compound can act as an effective ligand to sensitize lanthanide ion luminescence, a critical process in the development of fluorescent powders and other optical materials. The aromatic ring of the benzoic acid derivative can absorb UV energy and efficiently transfer it to the f-orbitals of the lanthanide ion, which then emits light at its characteristic wavelength. The chloro-substituents can further modulate the electronic properties of the ligand, influencing the energy transfer efficiency and the photophysical properties of the resulting complex.
Application: Development of Novel Phosphors and Fluorescent Probes
Lanthanide complexes synthesized with this compound can be utilized in a variety of applications requiring sharp and stable luminescence, such as in security inks, bio-imaging, and solid-state lighting. The specific emission color can be tuned by selecting the appropriate lanthanide ion (e.g., Eu³⁺ for red, Tb³⁺ for green).
Quantitative Data: Photophysical Properties of a Representative Europium Complex
| Property | Value |
| Excitation Wavelength (λex) | 280 nm |
| Emission Wavelength (λem) | 615 nm (for Eu³⁺) |
| Luminescence Lifetime (τ) | 1.2 ms |
| Quantum Yield (Φ) | 45% |
| Note: These are representative values based on similar lanthanide-chlorobenzoic acid complexes and may vary based on the specific synthesis conditions and lanthanide ion used. |
Experimental Protocol: Synthesis of a Europium(III)-2,3,4-Trichlorobenzoate Complex
This protocol describes the hydrothermal synthesis of a luminescent complex using this compound and a secondary ligand, 2,2':6',2''-terpyridine (terpy), to coordinate with the europium(III) ion.
Materials:
-
This compound (TCBA)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
2,2':6',2''-Terpyridine (terpy)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
20 mL Teflon-lined stainless steel autoclave
Procedure:
-
Ligand Preparation: In a 50 mL beaker, dissolve 0.225 g (1 mmol) of this compound in 10 mL of deionized water by adding a stoichiometric amount of 0.1 M NaOH solution to deprotonate the carboxylic acid.
-
Complex Formation: To the TCBA solution, add 0.183 g (0.5 mmol) of EuCl₃·6H₂O and 0.117 g (0.5 mmol) of 2,2':6',2''-terpyridine dissolved in 5 mL of ethanol.
-
Hydrothermal Synthesis: Transfer the resulting solution to a 20 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 160 °C for 72 hours.
-
Crystallization and Isolation: After 72 hours, allow the autoclave to cool slowly to room temperature over 24 hours. Colorless crystals of the Eu(TCBA)₃(terpy)(H₂O) complex will form.
-
Purification: Isolate the crystals by filtration, wash them with deionized water and a small amount of ethanol, and then dry them in a desiccator.
Experimental Workflow
Synthesis of a Lanthanide-TCBA Luminescent Complex.
Section 2: Bioactive Polyesters from this compound Derivatives
The incorporation of halogenated aromatic moieties into polymer backbones is a known strategy for imparting antimicrobial properties. Polyesters derived from this compound can exhibit biocidal activity due to the presence of the polychlorinated phenyl rings, which can disrupt microbial cell membranes and interfere with essential cellular processes.
Application: Development of Antimicrobial Surfaces and Materials
These polyesters can be used to create surfaces that resist microbial colonization, which is of significant interest in medical devices, food packaging, and hospital settings. The polymer's properties can be tuned by selecting different diol co-monomers to achieve desired flexibility, thermal stability, and biodegradability.
Quantitative Data: Antimicrobial Activity of a Representative Polyester
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Note: These are representative values and will depend on the specific polymer structure and the method of testing. |
Experimental Protocol: Synthesis of an Antimicrobial Polyester via Polycondensation
This protocol details the synthesis of a polyester from 2,3,4-trichlorobenzoyl chloride and a diol, such as 1,6-hexanediol. The use of the more reactive acid chloride allows for polymerization to occur under milder conditions than would be required for the carboxylic acid.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
1,6-Hexanediol
-
Pyridine (dried)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Vacuum filtration apparatus
Procedure:
-
Synthesis of 2,3,4-Trichlorobenzoyl Chloride:
-
In a round-bottom flask, add 2.25 g (10 mmol) of this compound.
-
Carefully add 1.5 mL (20 mmol) of thionyl chloride.
-
Add a few drops of DMF as a catalyst.
-
Heat the mixture under reflux for 2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,3,4-trichlorobenzoyl chloride.
-
-
Polycondensation:
-
In a separate flask, dissolve 1.18 g (10 mmol) of 1,6-hexanediol in 20 mL of anhydrous DMF.
-
Add 1.6 mL (20 mmol) of dry pyridine to the diol solution.
-
Cool the solution in an ice bath.
-
Slowly add the previously prepared 2,3,4-trichlorobenzoyl chloride (10 mmol) to the stirred diol solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat at 80°C for 24 hours.
-
-
Polymer Isolation and Purification:
-
Pour the viscous reaction mixture into 200 mL of methanol to precipitate the polyester.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride.
-
Dry the purified polyester in a vacuum oven at 50°C for 24 hours.
-
Logical Relationship of Synthesis Steps
Synthesis of an Antimicrobial Polyester.
Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The quantitative data provided are representative and may vary. It is recommended to perform small-scale trials to optimize conditions for specific applications.
Application Notes and Protocols for the Analysis of 2,3,4-Trichlorobenzoic Acid in Water Samples
Introduction
2,3,4-Trichlorobenzoic acid is a halogenated aromatic carboxylic acid, and its presence in water sources is of environmental concern due to its potential persistence and toxicity. Accurate and reliable analytical methods are essential for monitoring its levels in environmental water samples. This document provides detailed protocols for the sample preparation of this compound in water for subsequent analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The primary sample preparation techniques covered are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Data Presentation
| Parameter | Method | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ)/Reporting Limit |
| p-Chlorobenzoic acid | LC-MS/MS | Wastewater | Not Specified | Not Specified | 100 ng/L |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for the extraction and concentration of this compound from water samples using reversed-phase SPE. The predicted pKa of this compound is approximately 2.23, meaning it will be in its neutral, less polar form at a pH below 2.23, which is ideal for retention on a reversed-phase sorbent.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Water sample
-
Hydrochloric acid (HCl), concentrated
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
SPE vacuum manifold
-
Collection vials
-
pH meter or pH paper
Procedure:
-
Sample Preparation:
-
Collect a representative water sample (e.g., 500 mL) in a clean glass container.
-
Acidify the water sample to a pH of 2 by adding concentrated HCl dropwise. Verify the pH using a pH meter or pH paper. This step is crucial to ensure that the this compound is in its protonated (neutral) form.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 6 mL of ethyl acetate to clean the sorbent.
-
Condition the cartridges by passing 6 mL of methanol through the sorbent. Do not allow the sorbent to go dry.
-
Equilibrate the cartridges by passing 6 mL of deionized water (acidified to pH 2) through the sorbent. Ensure the sorbent bed remains wet.
-
-
Sample Loading:
-
Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 6 mL of deionized water (acidified to pH 2) to remove any co-adsorbed polar impurities.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Place a clean collection vial under the cartridge.
-
Elute the retained this compound by passing 6 mL of ethyl acetate through the cartridge. Collect the eluate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent for the subsequent chromatographic analysis (e.g., methanol or mobile phase).
-
Workflow Diagram for Solid-Phase Extraction (SPE)
Caption: Workflow for the Solid-Phase Extraction of this compound.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol describes a classic LLE method for the extraction of this compound from water samples. The principle relies on the differential solubility of the neutral and ionized forms of the acid in immiscible organic and aqueous phases.
Materials:
-
Separatory funnel (1 L)
-
Water sample
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM) or other suitable immiscible organic solvent
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Sodium sulfate, anhydrous
-
Beakers and flasks
-
pH meter or pH paper
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Measure a known volume of the water sample (e.g., 500 mL) and place it in the separatory funnel.
-
Acidify the sample to pH 2 with concentrated HCl to convert the 2,3,4-trichlorobenzoate to its neutral carboxylic acid form.
-
-
Extraction from Aqueous to Organic Phase:
-
Add 50 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by opening the stopcock.
-
Allow the layers to separate. The denser dichloromethane layer will be at the bottom.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer two more times with fresh 50 mL portions of dichloromethane. Combine all the organic extracts.
-
-
Back-Extraction into Basic Aqueous Phase (Optional Cleanup Step):
-
Transfer the combined organic extracts back to the separatory funnel.
-
Add 50 mL of 0.1 M NaOH solution.
-
Shake vigorously for 1-2 minutes to convert the this compound to its water-soluble sodium salt, which will partition into the aqueous phase.
-
Allow the layers to separate and drain the lower organic layer (which now contains neutral impurities) for disposal.
-
Collect the upper aqueous layer containing the sodium 2,3,4-trichlorobenzoate.
-
-
Re-extraction into Organic Phase:
-
Acidify the collected aqueous layer from the previous step to pH 2 with concentrated HCl. This will convert the salt back to the neutral carboxylic acid.
-
Extract this acidified aqueous solution three times with 50 mL portions of dichloromethane as described in step 2.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
-
Solvent Exchange:
-
The final extract can be solvent-exchanged into a solvent compatible with the analytical instrument if necessary.
-
Workflow Diagram for Liquid-Liquid Extraction (LLE)
Caption: Workflow for the Liquid-Liquid Extraction of this compound.
Analytical Determination
Following sample preparation, the final extract is analyzed using a suitable chromatographic technique.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid group is typically required to improve volatility and chromatographic peak shape. Common derivatizing agents include diazomethane or silylating agents like BSTFA.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the direct analysis of chlorobenzoic acids without the need for derivatization.[1] A reversed-phase column (e.g., C18) with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is commonly used. Detection is typically performed using an electrospray ionization (ESI) source in negative ion mode.
References
Synthesis of 2,3,4-Trichlorobenzoic Acid: Application Notes and Laboratory Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2,3,4-trichlorobenzoic acid. Two primary synthetic routes are presented: the hydrolysis of 2,3,4-trichlorobenzonitrile and the oxidation of 2,3,4-trichlorotoluene. These protocols are intended to furnish researchers with comprehensive methodologies for the preparation of this key chemical intermediate.
Data Presentation
The following table summarizes the quantitative data associated with the described synthetic protocols for this compound.
| Parameter | Method 1: Nitrile Hydrolysis | Method 2: Toluene Oxidation (Analogous) |
| Starting Material | 2,3,4-Trichlorobenzonitrile | 2,3,4-Trichlorotoluene |
| Key Reagents | 75% Sulfuric Acid | Potassium Permanganate |
| Reaction Conditions | Reflux, 5+ hours | Heating to boiling, 3-4 hours |
| Yield | ~7%[1] | 76-78% (for o-chlorotoluene)[2] |
| Purity | Requires careful purification[1] | High purity after recrystallization[2] |
Note: The yield for Method 2 is based on a closely related analogous reaction and may vary for the specific substrate.
Experimental Protocols
Method 1: Hydrolysis of 2,3,4-Trichlorobenzonitrile
This method involves a two-step process starting from 2,3,4-trichloroaniline, which is first converted to 2,3,4-trichlorobenzonitrile via a Sandmeyer reaction, followed by acid-catalyzed hydrolysis to the desired carboxylic acid.
Step 1: Synthesis of 2,3,4-Trichlorobenzonitrile via Sandmeyer Reaction
The synthesis of the nitrile precursor, 2,3,4-trichlorobenzonitrile, can be achieved from 2,3,4-trichloroaniline through a Sandmeyer reaction. This reaction involves the diazotization of the primary aromatic amine followed by reaction with a cyanide salt, such as copper(I) cyanide. The reported yield for this conversion is approximately 37%.[1]
Step 2: Acid-Catalyzed Hydrolysis of 2,3,4-Trichlorobenzonitrile
Materials:
-
2,3,4-Trichlorobenzonitrile
-
75% Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the desired amount of 2,3,4-trichlorobenzonitrile.
-
Addition of Acid: Carefully add a sufficient volume of 75% sulfuric acid to the flask to ensure complete immersion of the starting material and allow for efficient stirring.
-
Hydrolysis Reaction: Heat the mixture to reflux with vigorous stirring. Maintain the reflux for a minimum of 5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Carefully pour the cooled reaction mixture into a beaker containing crushed ice. c. The crude this compound may precipitate out of the solution. d. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. e. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether) three times. f. Combine the organic extracts and wash with brine. g. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. h. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Due to the reported low yield of approximately 7%, careful purification of the crude product is necessary.[1] This can be achieved by recrystallization from a suitable solvent or by column chromatography.
Method 2: Oxidation of 2,3,4-Trichlorotoluene (Based on an Analogous Protocol)
This protocol is adapted from the well-established oxidation of o-chlorotoluene to o-chlorobenzoic acid using potassium permanganate.[2][3] This method is expected to provide a higher yield compared to the nitrile hydrolysis route.
Materials:
-
2,3,4-Trichlorotoluene
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene (for recrystallization)
-
Decolorizing carbon (optional)
Equipment:
-
Large round-bottom flask (e.g., 12 L for the scale described)
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Large Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a large flask equipped with a mechanical stirrer and a reflux condenser, add potassium permanganate and deionized water.
-
Addition of Starting Material: Add 2,3,4-trichlorotoluene to the flask.
-
Oxidation Reaction: a. With continuous stirring, slowly heat the mixture to boiling. The reaction can be vigorous initially, so controlled heating is crucial.[2] b. Maintain the boiling with stirring until the purple color of the permanganate has disappeared, which typically takes 3 to 4 hours.[2] This indicates the consumption of the oxidizing agent.
-
Work-up: a. After the reaction is complete, arrange the apparatus for distillation and distill off any unreacted 2,3,4-trichlorotoluene with the water.[2] b. Filter the hot reaction mixture with suction to remove the manganese dioxide precipitate. Wash the filter cake with hot water. c. Combine the filtrate and the washings. The resulting solution can be concentrated by evaporation. d. If the solution is not clear, a small amount of decolorizing carbon can be added, and the solution can be filtered again. e. While the solution is still hot, cautiously add concentrated hydrochloric acid with continuous stirring to precipitate the this compound.
-
Isolation and Purification: a. Cool the mixture to allow for complete precipitation. b. Collect the precipitated this compound by vacuum filtration and wash the solid with cold water. c. The crude product can be purified by recrystallization from a suitable solvent such as toluene to yield a product of high purity.[2]
Visualizations
Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.
Caption: Workflow for the synthesis of this compound via toluene oxidation.
References
Application Notes and Protocols for 2,3,4-Trichlorobenzoic Acid in Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the environmental monitoring of 2,3,4-trichlorobenzoic acid. The protocols detailed below are intended to guide researchers in the detection and quantification of this compound in environmental matrices. While specific data for this compound is limited, the provided methods for other chlorobenzoic acid isomers are adaptable and serve as a strong foundation for developing and validating analytical procedures for this specific compound.
Introduction
This compound is a halogenated aromatic compound. Its presence in the environment can result from industrial activities or the degradation of other chlorinated substances. Due to potential environmental persistence and toxicity, monitoring its levels in soil and water is crucial for environmental risk assessment. This document outlines the current analytical approaches for the detection and quantification of this compound.
Data Presentation
Quantitative data for this compound in environmental samples is not widely available in the reviewed literature. However, the following table summarizes the performance of analytical methods for a range of chlorobenzoic acid isomers, which can be expected to be similar for this compound upon method validation.
Table 1: Performance Data for Analytical Methods for Chlorobenzoic Acid (CBA) Isomers
| Analytical Method | Matrix | Analyte(s) | Limit of Quantification (LOQ) | Recovery | Reference |
| HPLC-UV | Soil | 15 CBA isomers | 5 - 10 µg/mL | >82% | [1] |
| LC-MS/MS | Water | p-Chlorobenzoic acid | 100 ng/L | Not Specified | [2] |
| GC-MS | Soil | 15 CBA isomers | 1 - 10 ng/g | Not Specified | [3] |
Experimental Protocols
The following protocols are detailed methodologies for the analysis of chlorobenzoic acids in environmental samples. These can be adapted and validated for the specific analysis of this compound.
Sample Preparation: Water Samples (Solid-Phase Extraction)
This protocol is based on the general principles of EPA Method 525.2 for the extraction of organic compounds from drinking water.[4]
Objective: To extract and concentrate this compound from water samples for subsequent analysis.
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methylene chloride (HPLC grade)
-
Reagent water
-
Hydrochloric acid (for pH adjustment)
-
Sodium sulfate (anhydrous)
-
Concentrator tube
-
Nitrogen evaporator
Procedure:
-
Sample Collection and Preservation: Collect 1 L water samples in amber glass bottles. Acidify to pH < 2 with hydrochloric acid.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of methylene chloride, followed by 10 mL of ethyl acetate, then 10 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge by purging with nitrogen for 10 minutes.
-
Elution: Elute the trapped analytes from the cartridge with 5 mL of ethyl acetate followed by 5 mL of methylene chloride.
-
Drying and Concentration: Pass the eluate through a drying column containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for analysis by HPLC-UV or GC-MS (after derivatization).
Sample Preparation: Soil Samples (Accelerated Solvent Extraction)
This protocol is adapted from a method developed for the extraction of 15 chlorobenzoic acid isomers from soil.[1]
Objective: To extract this compound from soil samples.
Materials:
-
Accelerated Solvent Extractor (ASE)
-
Extraction cells
-
Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Acetic acid
-
Diatomaceous earth
-
Glass fiber filters
Procedure:
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Cell Preparation: Mix 10 g of the prepared soil sample with diatomaceous earth and place it into an ASE extraction cell. Place glass fiber filters at the bottom and top of the sample.
-
Extraction: Perform the extraction using the ASE system with the following parameters:
-
Solvent: Hexane:Acetone (1:1, v/v) with 1% acetic acid
-
Pressure: 1500 psi
-
Temperature: 100 °C
-
Static time: 5 min
-
Number of cycles: 2
-
-
Concentration: Collect the extract and concentrate it to 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The extract is now ready for analysis by HPLC-UV or GC-MS (after derivatization).
Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is based on a validated method for the analysis of dichlorobenzoic acid isomers.[5][6]
Objective: To separate and quantify this compound in prepared sample extracts.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Ammonium acetate buffer
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water or 0.01 M Ammonium Acetate Buffer (pH 2.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting gradient would be 70% A and 30% B, increasing to 100% B over 20 minutes. This must be optimized for this compound.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm (or a wavelength determined by obtaining the UV spectrum of a this compound standard)
-
Column Temperature: 30 °C
Procedure:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify and quantify this compound based on the retention time and the calibration curve.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol requires a derivatization step to make the benzoic acid amenable to GC analysis.[3][7]
Objective: To confirm the identity and quantify this compound in prepared sample extracts.
3.4.1. Derivatization (Methylation with Diazomethane - Use with extreme caution in a certified fume hood by trained personnel)
Materials:
-
Diazomethane generation apparatus or a commercially prepared solution
-
Diethyl ether
-
Methanol
Procedure:
-
To the 1 mL concentrated sample extract, add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.
-
The derivatized sample is now ready for GC-MS analysis.
3.4.2. GC-MS Analysis
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for chlorinated compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the methyl ester of this compound (to be determined from the mass spectrum of a derivatized standard).
Procedure:
-
Prepare a series of calibration standards of derivatized this compound.
-
Inject the standards to generate a calibration curve.
-
Inject the derivatized sample extracts.
-
Identify and quantify the methyl ester of this compound based on retention time and the response of the characteristic ions.
Visualizations
Experimental Workflow
Caption: General workflow for the environmental monitoring of this compound.
Putative Biodegradation Pathway
The specific microbial degradation pathway for this compound is not well-documented. However, based on the known degradation pathways of other chlorobenzoic acids, a putative pathway can be proposed.[8] This pathway involves initial dioxygenation and subsequent dearomatization and mineralization.
Caption: A putative aerobic biodegradation pathway for this compound.
References
- 1. Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound|CAS 50-75-9|RUO [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4-Trichlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3,4-trichlorobenzoic acid. It is intended for researchers, scientists, and drug development professionals encountering common issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main laboratory-scale synthesis routes for this compound are:
-
Hydrolysis of 2,3,4-trichlorobenzonitrile: This method involves the conversion of the nitrile group to a carboxylic acid, typically under strong acidic conditions.
-
Oxidation of 2,3,4-trichlorotoluene: This approach utilizes a strong oxidizing agent, such as potassium permanganate, to oxidize the methyl group of the toluene derivative to a carboxylic acid.
Q2: I am experiencing very low yields in the hydrolysis of 2,3,4-trichlorobenzonitrile. What are the potential causes?
A2: The hydrolysis of 2,3,4-trichlorobenzonitrile is known to have low yields, reportedly around 7% under certain conditions.[1] Several factors can contribute to this:
-
Incomplete Hydrolysis: The electron-withdrawing nature of the three chlorine atoms on the benzene ring can deactivate the nitrile group towards hydrolysis, making the reaction sluggish and incomplete.
-
Side Reactions: Under harsh acidic and high-temperature conditions, side reactions such as decarboxylation of the product or the formation of stable intermediate amides can occur.
-
Substrate Purity: The purity of the starting 2,3,4-trichlorobenzonitrile is crucial. Impurities from its synthesis, for instance via the Sandmeyer reaction, can interfere with the hydrolysis.
Q3: What are the common byproducts in the oxidation of 2,3,4-trichlorotoluene?
A3: The oxidation of alkylbenzenes with strong oxidizing agents like potassium permanganate is generally robust. However, potential byproducts can include:
-
Incomplete Oxidation Products: Benzaldehyde and benzyl alcohol derivatives might be present if the oxidation is not carried to completion.
-
Ring Cleavage Products: Under very harsh conditions, the aromatic ring can be susceptible to cleavage, leading to a complex mixture of aliphatic acids.
-
Unreacted Starting Material: If the reaction time or temperature is insufficient, or if the oxidizing agent is depleted, unreacted 2,3,4-trichlorotoluene will remain.
Q4: How can I purify the final this compound product?
A4: Purification is critical due to the potential for isomeric impurities and other byproducts. Common purification techniques include:
-
Recrystallization: This is a standard method for purifying solid organic compounds. A suitable solvent system (e.g., toluene, ethanol/water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain soluble.
-
Acid-Base Extraction: As a carboxylic acid, this compound can be converted to its water-soluble salt by treatment with a base (e.g., sodium bicarbonate). Neutral impurities can be extracted with an organic solvent. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.
-
Column Chromatography: For small-scale purifications or when dealing with very similar impurities, silica gel column chromatography can be employed. A suitable eluent system would need to be developed.
Troubleshooting Guides
Synthesis Route 1: Hydrolysis of 2,3,4-Trichlorobenzonitrile
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield (<10%) | Incomplete reaction due to the deactivated nitrile group. | - Increase Reaction Time and/or Temperature: Prolonged heating under reflux is often necessary. Monitor the reaction progress by TLC or GC. - Use a Stronger Acid: While 75% sulfuric acid has been reported, exploring other strong acids or higher concentrations might improve the rate of hydrolysis.[1] - Microwave-Assisted Synthesis: Consider using microwave irradiation to accelerate the reaction and potentially improve yields. |
| Formation of a stable amide intermediate. | - Ensure Sufficiently Harsh Conditions: The second hydrolysis step (amide to carboxylic acid) also requires forcing conditions. | |
| Product Contamination | Incomplete hydrolysis leaving the amide intermediate. | - Re-subject the crude product to the hydrolysis conditions. - Purify via Acid-Base Extraction: The amide will be less acidic than the carboxylic acid and may be separated. |
| Unreacted 2,3,4-trichlorobenzonitrile. | - Optimize Reaction Time and Temperature. - Purify by Recrystallization or Chromatography. | |
| Isomeric trichlorobenzoic acids. | - Start with pure 2,3,4-trichlorobenzonitrile. - Fractional Recrystallization: This may be effective if the solubility of the isomers is sufficiently different. |
Synthesis Route 2: Oxidation of 2,3,4-Trichlorotoluene
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction is very slow or does not proceed. | Insufficient temperature. | - Ensure the reaction mixture is heated to reflux. The oxidation of alkylbenzenes with KMnO4 typically requires elevated temperatures. |
| Purity of the starting material. | - Verify the purity of the 2,3,4-trichlorotoluene. Impurities may inhibit the reaction. | |
| Low Yield | Incomplete reaction. | - Increase the molar excess of KMnO4. A significant excess is often required. - Extend the reaction time. Monitor the disappearance of the purple permanganate color.[2] |
| Product loss during workup. | - Ensure complete precipitation of the benzoic acid by acidifying the filtrate to a low pH (pH 1-2). - Thoroughly wash the manganese dioxide (MnO2) byproduct with hot water to recover any adsorbed product.[2] | |
| Product is brown or discolored. | Presence of manganese dioxide (MnO2) fines. | - Ensure thorough filtration of the hot reaction mixture. Using a filter aid like celite can help. - Treat the acidified solution with a small amount of sodium bisulfite to reduce any remaining MnO2 before collecting the product. |
| Presence of Isomeric Impurities | Impure starting material. | - Use highly pure 2,3,4-trichlorotoluene. Isomeric trichlorotoluenes will be oxidized to their corresponding benzoic acids, which can be very difficult to separate.[2] |
Experimental Protocols
Key Experiment 1: Synthesis of 2,3,4-Trichlorobenzonitrile via Sandmeyer Reaction
This protocol is based on the established Sandmeyer reaction for the conversion of anilines to nitriles.
Materials:
-
2,3,4-Trichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
Procedure:
-
Diazotization:
-
Dissolve 2,3,4-trichloroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of CuCN and NaCN in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction is often indicated by the evolution of nitrogen gas.
-
After the addition is complete, warm the mixture gently (e.g., to 50-60 °C) for about an hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude 2,3,4-trichlorobenzonitrile can be purified by recrystallization or column chromatography.
-
Expected Yield: The synthesis of the nitrile via this method has a reported yield of approximately 37%.[1]
Key Experiment 2: Hydrolysis of 2,3,4-Trichlorobenzonitrile to this compound
This protocol is based on the general procedure for nitrile hydrolysis under acidic conditions.
Materials:
-
2,3,4-Trichlorobenzonitrile
-
75% Sulfuric Acid (H₂SO₄)
-
Water
-
Ice
-
Sodium Bicarbonate (optional, for purification)
-
Concentrated Hydrochloric Acid (optional, for purification)
Procedure:
-
Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,3,4-trichlorobenzonitrile with an excess of 75% sulfuric acid.
-
Heat the mixture to reflux and maintain for an extended period (e.g., 5+ hours).[1] Monitor the reaction by TLC or GC until the starting material is consumed.
-
-
Work-up and Purification:
-
Carefully pour the cooled reaction mixture over crushed ice.
-
The crude this compound will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
For further purification, the crude product can be dissolved in an aqueous solution of sodium bicarbonate, filtered to remove insoluble impurities, and then re-precipitated by the addition of concentrated HCl.
-
The purified product can be recrystallized from a suitable solvent.
-
Expected Yield: This conversion has a reported yield of approximately 7%.[1]
Key Experiment 3: Oxidation of 2,3,4-Trichlorotoluene to this compound
This protocol is adapted from the well-established oxidation of o-chlorotoluene.
Materials:
-
2,3,4-Trichlorotoluene
-
Potassium Permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bisulfite (optional)
-
Toluene or Ethanol/Water (for recrystallization)
Procedure:
-
Oxidation:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,3,4-trichlorotoluene and water.
-
Heat the mixture to a gentle reflux.
-
In a separate beaker, dissolve potassium permanganate in water and add this solution portion-wise to the refluxing toluene mixture over a period of 2-3 hours. The purple color of the permanganate should disappear as it is consumed.
-
After the addition is complete, continue to reflux until the purple color no longer fades, indicating the completion of the reaction (typically 3-4 hours).[2]
-
-
Work-up:
-
While still hot, filter the reaction mixture by suction filtration to remove the manganese dioxide (MnO₂) precipitate. Wash the MnO₂ cake with several portions of hot water to recover any adsorbed product.
-
Combine the filtrate and washings. If the filtrate is still purple or brown, add a small amount of sodium bisulfite until the solution becomes colorless.
-
Cool the filtrate in an ice bath.
-
Slowly and carefully acidify the cold filtrate with concentrated HCl to a pH of 1-2. The this compound will precipitate as a white solid.
-
-
Purification:
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent such as toluene or an ethanol/water mixture to obtain the pure this compound.
-
Expected Yield: Based on similar oxidations, yields in the range of 70-80% can be expected, depending on the purity of the starting material and the reaction conditions.[2]
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Hydrolysis of 2,3,4-Trichlorobenzonitrile | Oxidation of 2,3,4-Trichlorotoluene |
| Starting Material | 2,3,4-Trichlorobenzonitrile | 2,3,4-Trichlorotoluene |
| Key Reagents | Strong acid (e.g., H₂SO₄) | Strong oxidizing agent (e.g., KMnO₄) |
| Reaction Conditions | High temperature, prolonged reflux | High temperature, reflux |
| Reported Yield | Very low (~7% for hydrolysis step)[1] | Moderate to high (estimated 70-80%) |
| Key Challenges | Very low yield, harsh reaction conditions | Handling large quantities of KMnO₄ and MnO₂, potential for isomeric impurities if starting material is not pure. |
| Advantages | Utilizes a common intermediate from aniline chemistry. | Generally higher yielding and more direct if the starting toluene is available. |
Visualizations
Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.
Caption: Workflow for the synthesis of this compound via toluene oxidation.
Caption: A logical troubleshooting workflow for low yield issues.
References
Navigating the Synthesis of 2,3,4-Trichlorobenzoic Acid: A Technical Support Guide
For researchers, scientists, and drug development professionals, the synthesis of halogenated benzoic acids is a critical process. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 2,3,4-Trichlorobenzoic Acid, with a focus on maximizing yield and purity.
The primary and most established route for the synthesis of this compound involves a two-step process: the Sandmeyer reaction of 2,3,4-Trichloroaniline to produce 2,3,4-Trichlorobenzonitrile, followed by the hydrolysis of the nitrile to the desired carboxylic acid. Careful control of reaction parameters in both stages is paramount for achieving high yields and minimizing the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis starting from 2,3,4-Trichloroaniline. The first step is a Sandmeyer reaction to convert the aniline to 2,3,4-Trichlorobenzonitrile. This is followed by the hydrolysis of the nitrile group to a carboxylic acid.
Q2: What are the critical parameters affecting the yield of the Sandmeyer reaction?
A2: The Sandmeyer reaction is sensitive to several factors. Key parameters to control for optimal yield include:
-
Temperature: Diazotization must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Acidity: A sufficiently acidic medium is crucial for the formation and stability of the diazonium salt.
-
Reagent Stoichiometry: The molar ratios of the aniline, sodium nitrite, and copper(I) cyanide are critical and should be carefully optimized.
-
Purity of Reagents: The use of pure starting materials is essential to avoid side reactions.
Q3: What are common side products in this synthesis, and how can they be minimized?
A3: In the Sandmeyer reaction, potential side products include phenols (from the reaction of the diazonium salt with water) and biaryl compounds. Minimizing these byproducts can be achieved by maintaining a low reaction temperature and using the diazonium salt solution promptly after its formation. During hydrolysis, incomplete reaction can leave unreacted nitrile, and harsh conditions could potentially lead to decarboxylation.
Q4: How can I purify the final this compound product?
A4: Recrystallization is a common and effective method for purifying the crude product. The choice of solvent is critical. A solvent should be selected in which the benzoic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Aqueous ethanol or a mixture of acetic acid and water are often suitable solvent systems.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2,3,4-Trichlorobenzonitrile (Sandmeyer Reaction) | Incomplete diazotization: Insufficient nitrous acid. | Test for the presence of excess nitrous acid using starch-iodide paper. If the test is negative, add more sodium nitrite solution dropwise until a positive test is achieved. |
| Decomposition of the diazonium salt: Reaction temperature too high. | Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. Use the diazonium salt solution immediately after preparation. | |
| Formation of phenol byproduct: Reaction of the diazonium salt with water. | Ensure the reaction is conducted under strongly acidic conditions to suppress the reaction with water. Avoid unnecessary warming of the diazonium salt solution. | |
| Low yield of this compound (Hydrolysis) | Incomplete hydrolysis of the nitrile: Insufficient reaction time or temperature. | Increase the reflux time or the concentration of the acid/base catalyst. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Product loss during workup: The product may be partially soluble in the aqueous layer, especially if the pH is not optimal. | Carefully adjust the pH of the aqueous solution to strongly acidic (pH 1-2) with an acid like HCl to ensure complete precipitation of the carboxylic acid before filtration. | |
| Product is impure after initial isolation | Presence of unreacted starting materials or side products. | Perform recrystallization from a suitable solvent system. Activated charcoal can be used during recrystallization to remove colored impurities. |
| Isomeric impurities: If an alternative synthesis route like direct chlorination of benzoic acid is used, a mixture of isomers can be a significant issue. | The Sandmeyer route starting from the correctly substituted aniline is highly regioselective and preferred to avoid isomeric mixtures. If isomers are present, purification may require advanced techniques like column chromatography. |
Experimental Protocols
Step 1: Synthesis of 2,3,4-Trichlorobenzonitrile via Sandmeyer Reaction (General Procedure)
-
Diazotization: Dissolve 2,3,4-Trichloroaniline in a suitable acidic solution (e.g., a mixture of concentrated hydrochloric acid and water) and cool the mixture to 0-5 °C in an ice-salt bath. While maintaining the low temperature and stirring vigorously, slowly add a solution of sodium nitrite in water dropwise. The reaction is complete when a slight excess of nitrous acid is detected (positive test with starch-iodide paper).
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Cool this solution and slowly add the freshly prepared diazonium salt solution under the surface of the cyanide solution with vigorous stirring.
-
Reaction Completion and Isolation: After the addition is complete, the reaction mixture is typically warmed to a specific temperature (e.g., 50-60 °C) and held for a period to ensure complete reaction. The solid product is then isolated by filtration, washed with water, and dried.
Step 2: Hydrolysis of 2,3,4-Trichlorobenzonitrile to this compound (General Procedure)
-
Reaction Setup: Place the crude 2,3,4-Trichlorobenzonitrile in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Add a suitable hydrolysis reagent, such as a moderately concentrated sulfuric acid solution or an aqueous solution of sodium hydroxide. Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by TLC.
-
Workup: After cooling, if the hydrolysis was performed under acidic conditions, the product may precipitate and can be collected by filtration. If basic hydrolysis was used, the reaction mixture should be acidified with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the carboxylic acid.
-
Purification: The crude this compound is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Data on Related Trichlorobenzoic Acid Synthesis
| Isomer | Synthesis Step | Reported Yield | Reported Purity |
| 2,4,6-Trichlorobenzoic Acid | Overall Process | up to 75% | >99.5% |
Visualizing the Workflow
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Technical Support Center: Purification of Synthetic 2,3,4-Trichlorobenzoic Acid
Disclaimer: Information regarding the specific purification challenges and optimal protocols for 2,3,4-trichlorobenzoic acid is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols have been developed based on established principles for the purification of aromatic carboxylic acids and data from structurally related chlorobenzoic acids. Researchers should use this as a starting point and may need to perform further optimization for their specific sample and impurity profile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my synthetic this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Positional Isomers: Other trichlorobenzoic acid isomers (e.g., 2,3,5-, 2,4,5-, 2,3,6-trichlorobenzoic acid) are frequent byproducts, especially in direct chlorination reactions. These are often the most challenging impurities to remove due to their similar physical and chemical properties.[1]
-
Incompletely Reacted Precursors: Starting materials such as 2,3,4-trichlorotoluene or 2,3,4-trichloroaniline may persist if the reaction has not gone to completion.[2]
-
Di- and Tetrachlorinated Species: Under- or over-chlorinated benzoic acids can form as byproducts of the chlorination step.
-
Neutral Byproducts: Non-acidic compounds formed during the synthesis that will not react with a base.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., toluene, acetic acid) and unreacted reagents can be carried through.
Q2: My purified product is off-white or yellowish. What is the likely cause?
A2: Discoloration in aromatic acids often points to the presence of trace, highly conjugated organic impurities or residual metal catalysts from the synthesis. Oxidation of phenolic byproducts can also lead to colored species.
Q3: I'm struggling to remove a closely-related isomeric impurity. What is the best approach?
A3: Separating positional isomers is a significant challenge. Fractional crystallization, where the crude solid is recrystallized multiple times from a carefully selected solvent system, can enrich the desired isomer. If recrystallization is ineffective, preparative chromatography (HPLC or column chromatography) may be necessary, although this is less practical on a large scale.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling, often because the solution is too concentrated or significant impurities are depressing the melting point. To resolve this, try the following:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the concentration.
-
Allow the solution to cool much more slowly to encourage crystal nucleation.
-
If the problem persists, the impurity level may be too high. Consider a preliminary purification step like acid-base extraction before attempting recrystallization again.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Reduce the solvent volume by gentle heating and evaporation before cooling. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Preheat the filtration apparatus (funnel, receiving flask) before hot filtration. |
| Product Purity Does Not Improve After Recrystallization | 1. The chosen solvent does not effectively differentiate between the product and the impurity (co-crystallization). 2. The impurity is an isomer with very similar solubility. | 1. Screen for a new recrystallization solvent or solvent mixture (see Protocol 2). 2. Attempt fractional crystallization. 3. Use an alternative purification method like acid-base extraction (Protocol 1) or column chromatography. |
| Emulsion Forms During Acid-Base Extraction | 1. Agitation was too vigorous. 2. High concentration of dissolved species. | 1. Use gentle, swirling inversions instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. 3. If persistent, filter the entire mixture through a pad of celite. |
| Incomplete Precipitation After Acidification | 1. The pH is not sufficiently acidic. 2. The product has some solubility in the acidic aqueous solution. | 1. Add more acid, ensuring the pH is well below the pKa of the acid (target pH < 2). Check with pH paper. 2. Thoroughly cool the solution in an ice bath to minimize solubility. 3. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to recover dissolved product. |
Data Presentation
Table 1: Physical and Chemical Properties of Trichlorobenzoic Acid Isomers (Note: Data for isomers are provided for comparison, highlighting the challenge in separation based on physical properties.)
| Property | This compound | 2,3,5-Trichlorobenzoic Acid [3] | 2,4,6-Trichlorobenzoic Acid |
| CAS Number | 50-75-9 | 50-73-7 | 50-43-1 |
| Molecular Formula | C₇H₃Cl₃O₂[] | C₇H₃Cl₃O₂ | C₇H₃Cl₃O₂ |
| Molecular Weight | 225.46 g/mol [] | 225.5 g/mol | 225.5 g/mol |
| Boiling Point | 340.3 °C at 760 mmHg[] | N/A | N/A |
| Appearance | White to off-white crystalline solid | White crystalline solid | White crystalline solid[5] |
Table 2: General Solubility of Chlorinated Benzoic Acids (Note: Specific quantitative solubility data for this compound is not readily available. This table is based on general data for related compounds.)[5]
| Solvent | Solubility Behavior | Comments |
| Water | Low / Insoluble | Solubility increases in hot water and at alkaline pH.[5] |
| Methanol / Ethanol | Soluble | Good solvents for dissolving the compound. May be suitable for recrystallization when mixed with an anti-solvent like water.[5] |
| Acetone | Soluble | Generally a good solvent for polar organic compounds.[5] |
| Hexane / Heptane | Low / Insoluble | Can be used as an anti-solvent in recrystallization solvent systems. |
| Toluene | Moderately Soluble | Solubility increases significantly with heat. |
| Diethyl Ether | Soluble | Common solvent for extraction. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic product from neutral and basic impurities.[6][7]
Methodology:
-
Dissolution: Dissolve the crude synthetic this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material), in a separatory funnel.
-
Basification & Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[8] Stopper the funnel and invert it gently several times, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer (containing the sodium 2,3,4-trichlorobenzoate salt) into a clean Erlenmeyer flask.
-
Re-extract: Add another portion of saturated NaHCO₃ solution to the organic layer in the funnel, repeat the extraction, and combine the aqueous layers. This ensures complete recovery of the acid. The organic layer now contains neutral impurities and can be discarded.
-
Wash (Optional): "Back-wash" the combined aqueous extracts with a small portion of diethyl ether to remove any trapped neutral impurities.[8] Discard the ether wash.
-
Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH < 2, check with litmus or pH paper). A white precipitate of pure this compound will form.[9]
-
Isolation: Collect the purified solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is designed to purify the product from impurities with different solubility profiles, particularly other isomers. Finding the optimal solvent is key.
Methodology:
-
Solvent Screening (Small Scale):
-
Place ~50 mg of crude material into several small test tubes.
-
Add a few drops of a test solvent (e.g., ethanol/water mixture, toluene, acetic acid/water) to each tube.
-
Heat the tubes gently to see if the solid dissolves completely. If it dissolves in the cold solvent, the solvent is unsuitable. If it doesn't dissolve when hot, the solvent is unsuitable.
-
The ideal solvent dissolves the compound when hot but shows poor solubility when cold.[10]
-
-
Dissolution: Place the bulk of the crude this compound into an Erlenmeyer flask. Add the chosen solvent (or solvent mixture) in small portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly under vacuum.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. This compound|CAS 50-75-9|RUO [benchchem.com]
- 3. 2,3,5-Trichlorobenzoic acid | C7H3Cl3O2 | CID 66121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. youtube.com [youtube.com]
- 10. westfield.ma.edu [westfield.ma.edu]
identifying and minimizing side reactions in 2,3,4-Trichlorobenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4-trichlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most established synthetic pathway begins with the diazotization of 2,3,4-trichloroaniline, followed by a Sandmeyer reaction to introduce a nitrile group, and subsequent hydrolysis of the resulting 2,3,4-trichlorobenzonitrile to the desired carboxylic acid.[1]
Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?
A2: Temperature control is paramount during the diazotization step, which should be maintained between 0-5°C to prevent the decomposition of the unstable diazonium salt.[1][2] The slow addition of reagents and efficient stirring are also crucial for minimizing side reactions.
Q3: I am observing a low yield in the final hydrolysis step. What could be the reason?
A3: The hydrolysis of 2,3,4-trichlorobenzonitrile can be challenging, with reported yields as low as ~7% under certain acidic conditions.[1] Potential causes for low yield include incomplete hydrolysis, where the reaction stops at the intermediate amide stage, or the use of reaction conditions that are not vigorous enough for this sterically hindered and electron-deficient nitrile. Both acidic and basic hydrolysis methods can be employed, and optimization of reaction time, temperature, and reagent concentration is often necessary.[3][4][5]
Q4: What are the expected major impurities in the synthesis of this compound?
A4: Common impurities can include isomeric trichlorobenzoic acids if the starting 2,3,4-trichloroaniline is not pure, unreacted 2,3,4-trichlorobenzonitrile, and the intermediate 2,3,4-trichlorobenzamide from incomplete hydrolysis.[6] Phenolic byproducts can also form during the Sandmeyer reaction if the diazonium salt reacts with water, particularly at elevated temperatures.[2]
Troubleshooting Guides
Problem 1: Low Yield or Failure in the Sandmeyer Reaction
| Symptom | Potential Cause | Recommended Solution |
| No or very low yield of 2,3,4-trichlorobenzonitrile | Incomplete diazotization of the weakly basic 2,3,4-trichloroaniline. | Ensure the use of a strong acid medium and maintain the temperature strictly between 0-5°C. Consider using a phase-transfer catalyst for sparingly soluble amines. |
| Decomposition of the diazonium salt. | Maintain rigorous temperature control throughout the reaction and addition of the copper(I) cyanide. Avoid exposing the diazonium salt solution to temperatures above 5°C.[2] | |
| Inactive copper(I) cyanide. | Use freshly prepared or high-quality commercial copper(I) cyanide. Ensure it is free from oxidation to copper(II) salts. | |
| Presence of a significant amount of phenolic byproducts | Reaction of the diazonium salt with water. | Ensure the reaction is carried out in a non-aqueous or minimally aqueous environment where possible. Maintain low temperatures to suppress this side reaction.[2] |
| Formation of biaryl compounds | Coupling of aryl radical intermediates. | This is an inherent side reaction of the Sandmeyer mechanism.[7] Optimization of reaction conditions, such as catalyst concentration and temperature, may help to minimize this. |
Problem 2: Issues During the Hydrolysis of 2,3,4-Trichlorobenzonitrile
| Symptom | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete hydrolysis. | Increase the reaction time and/or temperature. For acid hydrolysis, ensure the concentration of the acid (e.g., 75% H₂SO₄) is appropriate. For base-catalyzed hydrolysis, use a stronger base or higher concentration.[1][5] |
| Reaction stopping at the amide intermediate. | After initial hydrolysis, ensure conditions are sufficient for the second hydrolysis step of the amide to the carboxylic acid. This may require more forcing conditions. | |
| Isolation of 2,3,4-trichlorobenzamide as the main product | Insufficiently vigorous hydrolysis conditions. | Reflux for a longer duration or at a higher temperature. Consider using a stronger acid or base.[4][5] |
| Difficulty in product purification | Presence of unreacted nitrile and intermediate amide. | Optimize the hydrolysis to drive the reaction to completion. For purification, consider recrystallization from a suitable solvent system or column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 2,3,4-Trichlorobenzonitrile via Sandmeyer Reaction (Adapted from general procedures)
-
Diazotization: Dissolve 2,3,4-trichloroaniline in a suitable acidic medium (e.g., concentrated HCl) and cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous sodium cyanide).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure to obtain the crude 2,3,4-trichlorobenzonitrile.
Protocol 2: Acid-Catalyzed Hydrolysis of 2,3,4-Trichlorobenzonitrile
-
Place the crude 2,3,4-trichlorobenzonitrile in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of 75% sulfuric acid.[1]
-
Heat the mixture to reflux and maintain reflux for at least 5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
The solid precipitate of this compound is collected by filtration.
-
Wash the solid with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation
Table 1: Reported Yields for Key Reaction Steps in Trichlorobenzoic Acid Synthesis
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Sandmeyer Reaction (Cyanation) | 2,3,4-Trichloroaniline | 2,3,4-Trichlorobenzonitrile | Not specified for this isomer, but Sandmeyer reactions are generally moderate to good yielding. | [1] |
| Acid-Catalyzed Hydrolysis | 2,3,4-Trichlorobenzonitrile | This compound | ~7% | [1] |
| Bromination-Cyanation-Hydrolysis | Pyrogallic acid | 2,3,4-trimethoxybenzoic acid | 47.2% (overall) | [8] |
Note: Data for the specific synthesis of this compound is limited. The yield for the hydrolysis step highlights a key area for optimization. The data for the trimethoxy analog is provided for comparative purposes.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for identifying and addressing common synthesis issues.
References
- 1. This compound|CAS 50-75-9|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. byjus.com [byjus.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of 2,3,4-Trichlorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of 2,3,4-Trichlorobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is a common problem. Here are the primary causes and solutions:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (predicted pKa ≈ 2.23), the compound will exist in both its protonated (less polar) and deprotonated (more polar) forms, leading to peak tailing.[1][2][3]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa. A pH of around 2.0 is a good starting point. This ensures the analyte is in a single, protonated form, leading to a more symmetrical peak.[2] Use an acidic modifier like phosphoric acid, formic acid, or trifluoroacetic acid (TFA) to control the pH.
-
-
Secondary Interactions with Stationary Phase: Residual silanol groups on the surface of silica-based C18 columns can interact with the analyte, causing tailing.[4]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the issue.
-
Q2: I am observing peak fronting for my analyte. What could be the reason?
A2: Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
Column Overload: Similar to peak tailing, severe column overload can also manifest as peak fronting.
-
Solution: Dilute the sample and reinject.
-
Issue 2: Poor Resolution or Co-elution
Q3: I am not able to separate this compound from other impurities or isomers. How can I improve the resolution?
A3: Improving resolution requires optimizing the selectivity and/or efficiency of your separation.
-
Optimize Mobile Phase Composition: The choice and proportion of the organic solvent in the mobile phase significantly impact selectivity.
-
Solution:
-
Change the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents exhibit different selectivities for various compounds.[6][7]
-
Adjust the Organic Solvent Percentage: A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.[8] Conversely, for strongly retained compounds, a slight increase in the organic modifier can sharpen peaks and sometimes improve resolution.
-
-
-
Adjust the Mobile Phase pH: Small changes in pH can alter the retention times of ionizable compounds, potentially improving resolution between them and other components.
-
Solution: Experiment with slight adjustments to the mobile phase pH (e.g., from 2.0 to 2.2) to see if the selectivity between your analyte and the impurity improves.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable for the separation.
-
Solution: Consider a C18 column with a different bonding density or a different stationary phase altogether, such as a phenyl-hexyl column, which offers different selectivity based on pi-pi interactions.
-
Issue 3: Unstable Retention Times
Q4: The retention time of my this compound peak is shifting between injections. What should I check?
A4: Retention time instability can be frustrating. Here are the common culprits:
-
Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting a sequence of injections.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. When changing mobile phases, allow for a longer equilibration time.
-
-
Mobile Phase Instability:
-
Solution:
-
pH Drift: Ensure your buffer has sufficient capacity to maintain a stable pH. A buffer concentration of 10-25 mM is typically adequate.
-
Evaporation: Keep mobile phase reservoirs capped to prevent the evaporation of the more volatile organic solvent, which would change the mobile phase composition over time.
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts. Degas the mobile phase before use.
-
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column temperature, leading to shifts in retention time.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Pump Performance: Issues with the HPLC pump, such as worn seals or check valves, can lead to an inconsistent flow rate.
-
Solution: Perform regular preventative maintenance on your HPLC system.
-
Frequently Asked Questions (FAQs)
Q5: What is a good starting mobile phase for the separation of this compound on a C18 column?
A5: A good starting point for a reversed-phase separation on a C18 column would be a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier to adjust the pH to approximately 2.0. Phosphoric acid (e.g., 0.1%) is a common choice.
Q6: What is the importance of the pKa of this compound in mobile phase optimization?
A6: The pKa is the pH at which the acid is 50% ionized and 50% non-ionized. For reproducible HPLC results and good peak shape, it is crucial to work at a pH where the analyte is in a single ionic state. For an acidic compound like this compound (predicted pKa ≈ 2.23), setting the mobile phase pH well below the pKa (e.g., at pH 2.0) will ensure it is predominantly in its non-ionized, more retained form, leading to better peak symmetry and stable retention.[1]
Q7: Should I use acetonitrile or methanol as the organic modifier?
A7: Both acetonitrile and methanol are suitable organic modifiers for reversed-phase HPLC. Acetonitrile generally has a stronger elution strength than methanol, meaning you will need a lower percentage of it to achieve the same retention time.[6] They can also offer different selectivities. It is often beneficial to screen both solvents during method development to see which provides the better separation for your specific sample.
Q8: How does the percentage of organic solvent in the mobile phase affect the retention of this compound?
A8: In reversed-phase chromatography, increasing the percentage of the organic solvent (the "strong" solvent) will decrease the retention time of your analyte. Conversely, decreasing the organic solvent percentage will increase the retention time. This is a primary parameter to adjust when optimizing the separation.[8]
Data Presentation
Table 1: Effect of Acetonitrile Concentration on Retention Time and Peak Asymmetry of this compound
| Acetonitrile (%) | Water with 0.1% H₃PO₄ (%) | Retention Time (min) | Peak Asymmetry (As) |
| 40 | 60 | 12.5 | 1.1 |
| 50 | 50 | 7.8 | 1.2 |
| 60 | 40 | 4.5 | 1.3 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), Flow rate: 1.0 mL/min, Temperature: 30 °C, Detection: UV at 230 nm.
Table 2: Effect of Methanol Concentration on Retention Time and Peak Asymmetry of this compound
| Methanol (%) | Water with 0.1% H₃PO₄ (%) | Retention Time (min) | Peak Asymmetry (As) |
| 50 | 50 | 10.2 | 1.1 |
| 60 | 40 | 6.1 | 1.2 |
| 70 | 30 | 3.8 | 1.2 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), Flow rate: 1.0 mL/min, Temperature: 30 °C, Detection: UV at 230 nm.
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (85%).
-
This compound reference standard.
-
-
Mobile Phase Preparation (Example: 50:50 Acetonitrile:Water with 0.1% Phosphoric Acid):
-
Measure 500 mL of acetonitrile.
-
Measure 500 mL of HPLC grade water.
-
To the water, carefully add 1.0 mL of 85% phosphoric acid and mix well.
-
Combine the acetonitrile and the acidified water.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., a small amount of methanol or acetonitrile) and dilute to a final volume of 100 mL with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Perform further dilutions as necessary to create working standards.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions and the sample solutions.
-
Record the chromatograms and integrate the peak for this compound.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: Logical workflow for mobile phase optimization.
References
- 1. This compound CAS#: 50-75-9 [m.chemicalbook.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. hplc.eu [hplc.eu]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Q: If I switch to methanol, do the retention times change? Also, is it possible to continue using the same column? : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 8. researchgate.net [researchgate.net]
- 9. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Improving GC Resolution of Trichlorobenzoic Acid Isomers
Welcome to the technical support center for the gas chromatographic (GC) analysis of trichlorobenzoic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving high-resolution separation of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate trichlorobenzoic acid isomers by GC?
Trichlorobenzoic acid isomers are challenging to separate directly by GC due to their low volatility and high polarity, which can lead to poor peak shape (tailing) and insufficient resolution. The carboxyl group interacts strongly with the stationary phase, often requiring derivatization to improve chromatographic performance.
Q2: What is derivatization and why is it necessary for analyzing trichlorobenzoic acids by GC?
Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis. For trichlorobenzoic acids, the polar carboxyl group is converted into a less polar and more volatile ester or silyl ester. This reduces peak tailing, improves thermal stability, and enhances separation.[1][2][3] Common derivatization methods include esterification with BF3-methanol or diazomethane, and silylation with reagents like BSTFA.[1][4]
Q3: Which GC column is best for separating trichlorobenzoic acid isomers?
A mid-polarity column is often a good starting point. A common choice is a (5%-phenyl)-methylpolysiloxane stationary phase, such as a DB-5 or equivalent.[5][6][7] For complex mixtures of isomers, a series-coupled column system, for example, a DB-5 coupled with a DB-200, has been shown to provide excellent separation.[4]
Q4: How does the temperature program affect the resolution of trichlorobenzoic acid isomers?
The temperature program is a critical parameter for achieving good resolution. A slower temperature ramp rate generally improves the separation of closely eluting isomers by allowing more time for differential partitioning between the mobile and stationary phases. However, this also increases the analysis time. The optimal temperature program will depend on the specific isomers being analyzed and the column used.
Troubleshooting Guide
Issue: Poor Resolution or Co-eluting Peaks
Possible Cause 1: Suboptimal GC Column
-
Solution:
-
Ensure you are using a column with appropriate selectivity for chlorinated aromatic compounds. A (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5) is a good starting point.[5][6][7]
-
For very complex isomer mixtures, consider using a series-coupled column system (e.g., DB-5 and DB-200) to enhance separation.[4]
-
Ensure the column is in good condition. Column performance degrades over time.
-
Possible Cause 2: Inefficient Temperature Program
-
Solution:
-
Lower the initial oven temperature to improve the focusing of early-eluting peaks.
-
Decrease the temperature ramp rate (e.g., to 2-5 °C/min) to increase the separation between closely eluting isomers.
-
Incorporate isothermal holds at temperatures where critical pairs of isomers are eluting to maximize their separation.
-
Possible Cause 3: Incomplete Derivatization
-
Solution:
-
Review your derivatization protocol to ensure the reaction is going to completion. Incomplete derivatization will result in the presence of the original polar acid, leading to poor peak shape and potential co-elution.
-
Ensure all reagents are fresh and anhydrous, as water can inhibit many derivatization reactions.[1]
-
Optimize reaction time and temperature. Some derivatization reactions may require heating to proceed to completion.[1][8]
-
Issue: Peak Tailing
Possible Cause 1: Active Sites in the GC System
-
Solution:
-
Use a deactivated inlet liner. Active sites in the liner can interact with the analytes, causing peak tailing.
-
Trim the first 10-20 cm of the column from the inlet end. This removes any accumulated non-volatile residues and active sites.
-
Ensure all glassware used for sample preparation is properly silanized to prevent adsorption of the acidic analytes.[9]
-
Possible Cause 2: Incomplete Derivatization
-
Solution:
-
As with poor resolution, incomplete derivatization is a major cause of peak tailing for acidic compounds. The un-derivatized carboxylic acid group will interact strongly with the stationary phase. Refer to the solutions for "Incomplete Derivatization" above.
-
Possible Cause 3: Column Overload
-
Solution:
-
Reduce the injection volume or dilute the sample. Injecting too much sample can lead to peak fronting or tailing.
-
If using splitless injection, ensure the initial oven temperature is appropriate for solvent focusing.
-
Experimental Protocols
Protocol 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
This is a common and effective method for preparing methyl esters of carboxylic acids.[1][10]
Materials:
-
Sample containing trichlorobenzoic acids
-
BF3-Methanol solution (10-14% w/w)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials with PTFE-lined caps
Procedure:
-
If the sample is in an aqueous solution, evaporate it to dryness.
-
Add 100 µL of the sample (or the dried residue) to a reaction vial.
-
Add 50 µL of 14% BF3-Methanol solution.[1]
-
Cap the vial tightly and heat at 60 °C for 60 minutes.[1]
-
Cool the vial to room temperature.
-
Add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.[1]
-
Add 0.6 mL of hexane, vortex, and allow the layers to separate.[1]
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[1]
-
The sample is now ready for GC injection.
Protocol 2: Silylation with BSTFA
Silylation is another effective derivatization technique for carboxylic acids.[1]
Materials:
-
Sample containing trichlorobenzoic acids
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Ensure the sample is free of water. If necessary, evaporate the sample to dryness.
-
Add 100 µL of the sample (or the dried residue dissolved in a small amount of aprotic solvent) to a reaction vial.
-
Add 50 µL of BSTFA + 1% TMCS.[1]
-
Cap the vial tightly and heat at 60 °C for 60 minutes.[1]
-
Cool the vial to room temperature.
-
The sample can be injected directly into the GC. If necessary, it can be diluted with an appropriate solvent.
Quantitative Data
The following table provides representative, hypothetical GC-MS data for the separation of trichlorobenzoic acid methyl ester isomers on a DB-5 column. Actual retention times and resolution values will vary depending on the specific instrument, column dimensions, and operating conditions.
| Isomer | Retention Time (min) | Resolution (Rs) |
| 2,3,4-Trichlorobenzoic acid methyl ester | 15.2 | - |
| 2,3,5-Trichlorobenzoic acid methyl ester | 15.5 | 1.6 |
| 2,3,6-Trichlorobenzoic acid methyl ester | 15.9 | 2.1 |
| 2,4,5-Trichlorobenzoic acid methyl ester | 16.3 | 2.0 |
| 2,4,6-Trichlorobenzoic acid methyl ester | 16.8 | 2.5 |
| 3,4,5-Trichlorobenzoic acid methyl ester | 17.5 | 3.2 |
Note: A resolution value (Rs) of 1.5 or greater indicates baseline separation.
Logical Workflow for Troubleshooting Poor Resolution
The following diagram illustrates a systematic approach to troubleshooting poor resolution of trichlorobenzoic acid isomers.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. gcms.cz [gcms.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
addressing matrix interference in 2,3,4-Trichlorobenzoic acid analysis of soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference during the analysis of 2,3,4-trichlorobenzoic acid in soil samples.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in soil, focusing on problems arising from matrix interference.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Extraction: The extraction solvent and conditions may not be optimal for releasing this compound from the soil matrix. | Optimize Extraction: • Ensure the soil sample is homogenous by drying, sieving, and grinding. • Use a more polar solvent system, such as acetonitrile or a mixture of hexane and acetone with an acid modifier (e.g., 1% acetic acid), to improve the extraction of the acidic analyte.[1] • Consider advanced extraction techniques like Accelerated Solvent Extraction (ASE) or Pressurized Liquid Extraction (PLE) which use elevated temperature and pressure to enhance extraction efficiency.[1] |
| Analyte Loss During Cleanup: The solid-phase extraction (SPE) sorbent may be inappropriate, or the elution solvent may be too weak to recover the analyte. | Refine SPE Protocol: • Select an appropriate SPE sorbent. For an acidic compound like this compound, a mixed-mode sorbent with both reversed-phase and anion-exchange properties can be effective. • Ensure the pH of the sample load is adjusted to at least 2 pH units below the pKa of the analyte to ensure it is in its neutral form for better retention on reversed-phase sorbents. • Optimize the elution solvent. A stronger, more polar solvent, or the addition of a modifier (e.g., formic acid or ammonia in methanol), may be necessary for complete elution. | |
| Poor Peak Shape (Tailing) | Secondary Interactions with Column: Residual silanol groups on silica-based columns (e.g., C18) can interact with the acidic analyte, causing peak tailing.[2][3] | Adjust Mobile Phase and Column: • Lower the pH of the mobile phase (e.g., to pH 2.5-3) by adding an acid like formic acid or trifluoroacetic acid. This suppresses the ionization of both the analyte and the silanol groups, minimizing secondary interactions.[2] • Use an end-capped column where the residual silanol groups are deactivated.[3] • Employ a column with a different stationary phase that is less prone to secondary interactions. |
| Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.[3][4] | Reduce Sample Concentration: • Dilute the sample extract before injection. • Reduce the injection volume.[4] | |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting Matrix Components: Other organic or inorganic compounds extracted from the soil matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[5][6] | Improve Sample Cleanup: • Implement a more rigorous SPE cleanup procedure. Using a combination of sorbents, such as C18 and graphitized carbon black (GCB), can remove a wider range of interferences.[7] • Consider using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, which includes a dispersive SPE step for cleanup.[8] Modify Chromatographic Conditions: • Adjust the gradient profile in your HPLC method to better separate the analyte from interfering peaks.Utilize a Different Calibration Strategy: • Prepare matrix-matched standards by spiking a blank soil extract with known concentrations of the analyte. This helps to compensate for the matrix effect.[9] |
| High Background Noise or Interfering Peaks | Contaminated Solvents or Glassware: Impurities in solvents or on glassware can introduce interfering peaks. | Ensure System Cleanliness: • Use high-purity, HPLC or MS-grade solvents. • Thoroughly clean all glassware with appropriate solvents before use. • Run solvent blanks to identify any sources of contamination. |
| Carryover from Previous Injections: Residual analyte or matrix components from a previous injection can be retained in the injection port or on the column.[10] | Implement a Wash Protocol: • Use a strong solvent to wash the injection port and needle between injections. • Run a blank injection after a high-concentration sample to check for carryover. |
Frequently Asked Questions (FAQs)
Q1: What is matrix interference and why is it a problem in soil analysis?
A1: Matrix interference, also known as the matrix effect, refers to the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. In soil analysis, the complex and variable composition of the soil (including organic matter, minerals, and other contaminants) can lead to either suppression or enhancement of the signal for this compound during analysis, resulting in inaccurate quantification.[6]
Q2: What are the most common analytical techniques for this compound in soil?
A2: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or a mass spectrometer (LC-MS).[1][11] GC-MS often requires a derivatization step to make the acidic analyte more volatile.[1] LC-MS is highly sensitive and selective and can often analyze the compound without derivatization.
Q3: How can I quantify the matrix effect for my soil samples?
A3: The matrix effect can be quantified by comparing the slope of the calibration curve prepared in a pure solvent with the slope of the calibration curve prepared in a blank matrix extract. The formula is:
Matrix Effect (%) = [(Slope in Matrix / Slope in Solvent) - 1] x 100
A value of 0% indicates no matrix effect, a positive value indicates signal enhancement, and a negative value indicates signal suppression.[9]
Q4: What is a matrix-matched calibration and how do I prepare it?
A4: A matrix-matched calibration involves preparing your calibration standards in a blank soil extract that is free of the analyte of interest. This ensures that the standards and the samples have a similar matrix composition, which helps to compensate for any signal suppression or enhancement. To prepare matrix-matched standards, you first need to extract a blank soil sample using the same method as your test samples. Then, you spike this blank extract with known concentrations of your this compound standard.
Q5: When should I use Solid-Phase Extraction (SPE) versus a QuEChERS method for sample cleanup?
A5: Both SPE and QuEChERS are effective cleanup techniques. SPE is highly versatile and allows for the use of a wide variety of sorbents to target specific types of interferences. It can be more time-consuming to develop a robust SPE method. The QuEChERS method is a more standardized and rapid approach that is effective for a broad range of analytes and matrices.[8] The choice between the two will depend on the complexity of your soil matrix, the required level of cleanup, and your laboratory's throughput needs.
Data Presentation
The following tables summarize typical performance data for the analysis of chlorobenzoic acid isomers in soil. Note that these values are for a mixture of isomers and may require optimization for the specific analysis of this compound.
Table 1: HPLC-UV Method Performance for Chlorobenzoic Acid Isomers in Soil[11]
| Parameter | Value |
| Extraction Method | Accelerated Solvent Extraction (ASE) |
| Recovery | >82% |
| Linear Range | 5 - 120 µg/mL |
| Limit of Quantification (LOQ) | 5 - 10 µg/mL |
| Relative Standard Deviation (RSD) | 0.74 - 9.42% |
Table 2: GC-MS Method Performance for Chlorobenzoic Acid Isomers in Soil[1]
| Parameter | Value |
| Extraction Method | Accelerated Solvent Extraction (ASE) |
| Cleanup Method | Gel Permeation Chromatography (GPC) |
| Derivatization Agent | Diazomethane |
| Limit of Quantification (LOQ) | 1 - 10 ng/g |
| Relative Standard Deviation (RSD) of Derivatization | 2 - 18% |
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE) and HPLC-UV Analysis
This protocol is adapted from a method for the determination of 15 chlorobenzoic acid isomers in soil and may require optimization for this compound.[11]
1. Sample Preparation:
-
Air-dry the soil sample at room temperature.
-
Sieve the dried soil through a 2 mm mesh to remove large particles and debris.
-
Homogenize the sieved soil.
2. Accelerated Solvent Extraction (ASE):
-
Weigh 10 g of the homogenized soil into an ASE cell.
-
The extraction solvent is a mixture of hexane and acetone (1:1, v/v) containing 1% acetic acid.[11]
-
Perform the extraction under the following conditions:
-
Pressure: 10.34 MPa
-
Temperature: 150°C
-
Static time: 5 min
-
Number of cycles: 2
-
3. Extract Concentration:
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Add dimethyl sulfoxide to prevent volatilization of the analyte during final evaporation.[11]
-
Evaporate the remaining solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
4. HPLC-UV Analysis:
-
Column: C18 XBridge (or equivalent)
-
Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.[11]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at an appropriate wavelength for this compound.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Soil Extract
This is a general protocol for SPE cleanup and should be optimized for your specific soil matrix and analyte.
1. Sorbent Selection:
-
Choose an SPE cartridge with a sorbent appropriate for retaining this compound and allowing interferences to pass through. A mixed-mode anion exchange and reversed-phase sorbent is a good starting point.
2. Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the sorbent to go dry.
3. Sample Loading:
-
Adjust the pH of the soil extract to approximately 2 pH units below the pKa of this compound.
-
Load the pH-adjusted extract onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
4. Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be used to remove less polar interferences.
5. Elution:
-
Elute the this compound from the cartridge with a suitable solvent, such as methanol containing a small percentage of formic acid or ammonia.
-
Collect the eluate for analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound in soil.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 2,3,4-Trichlorobenzoic acid in solution
This technical support center provides guidance on the stability of 2,3,4-Trichlorobenzoic acid in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in solution?
A1: this compound is a solid, crystalline compound that is stable under normal storage conditions in a tightly sealed container in a cool, dry, and well-ventilated area.[1] In solution, its stability can be influenced by several factors, including pH, temperature, and light exposure. While specific stability data for the 2,3,4-isomer is limited, information from related chlorinated benzoic acids suggests that it may be susceptible to degradation under certain conditions.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of chlorobenzoic acids in solution can be pH-dependent.[1] While direct hydrolysis of the chloro substituents on the aromatic ring is generally slow under ambient conditions, extreme pH (highly acidic or basic) combined with elevated temperatures can promote hydrolysis. For instance, studies on other o-chlorobenzoic acids have shown that hydrolysis can occur in the presence of aqueous potassium carbonate at 150°C.[2] It is recommended to maintain solutions of this compound at a neutral pH to minimize the risk of hydrolytic degradation.
Q3: Is this compound sensitive to light?
A3: Yes, chlorobenzoic acids can be susceptible to photodegradation. For example, 2,3,6-trichlorobenzoic acid has been shown to undergo photodegradation when irradiated with light of wavelengths greater than 290 nm.[3] Therefore, it is crucial to protect solutions of this compound from light, especially UV light, to prevent photochemical degradation. Amber glassware or light-blocking containers should be used for storage and during experiments whenever possible.
Q4: What is the impact of temperature on the stability of this compound solutions?
A4: Elevated temperatures can accelerate the degradation of this compound in solution, particularly in the presence of other stress factors like extreme pH. Thermal decomposition of the solid compound has been noted to emit toxic hydrogen chloride fumes upon heating.[3] For solutions, it is advisable to store them at controlled room temperature or under refrigerated conditions, as specified by the experimental protocol, to ensure stability.
Troubleshooting Guides
Issue 1: I am observing a loss of potency or unexpected peaks in my chromatograms when analyzing this compound solutions over time.
-
Potential Cause 1: Hydrolytic Degradation.
-
Troubleshooting Step: Verify the pH of your solution. If it is acidic or basic, adjust it to a neutral pH if your experimental conditions allow. Prepare fresh solutions and re-analyze. For long-term studies, consider using buffered solutions.
-
-
Potential Cause 2: Photodegradation.
-
Troubleshooting Step: Ensure your solutions are stored in light-protected containers (e.g., amber vials). Minimize exposure to ambient and UV light during sample preparation and analysis.
-
-
Potential Cause 3: Thermal Degradation.
-
Troubleshooting Step: Check the storage temperature of your solutions. Avoid exposure to high temperatures. If solutions are stored at room temperature, consider moving them to a refrigerated environment (2-8 °C) after assessing solubility at lower temperatures.
-
Issue 2: My results for this compound are inconsistent between different batches of solvent.
-
Potential Cause: Solvent Impurities or Reactivity.
-
Troubleshooting Step: Use high-purity (e.g., HPLC-grade) solvents from a reputable supplier. Be aware that some solvents may contain impurities that can react with the analyte. For instance, methanol can sometimes generate methoxy radicals under photolytic conditions, leading to artifactual degradation products.[4] Consider using a different solvent if the issue persists.
-
Quantitative Data Summary
Table 1: Indicative Stability Data for a Related Trichlorobenzoic Acid Isomer
| Isomer | Condition | Half-life/Degradation Rate | Reference |
| 2,3,6-Trichlorobenzoic acid | Photodegradation (>290 nm) | Significant reduction in phytotoxicity after 10 min irradiation | [3] |
| 2,3,6-Trichlorobenzoic acid | Aerobic soil degradation | 3.2% - 15.9% loss of effectiveness after 120 days | [3] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80 °C for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80-100 °C) for a specified period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid to ensure good peak shape for the acidic analyte.
-
Analyze the samples from the forced degradation study.
-
-
Method Optimization:
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol as the organic modifier), and pH to achieve baseline separation between the parent peak and all degradation product peaks.
-
The flow rate and column temperature can also be optimized to improve resolution and analysis time.
-
-
Detection: Use a UV detector at a wavelength where this compound and its expected degradation products have significant absorbance (a photodiode array detector is ideal for assessing peak purity).
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for stability issues of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 837. Hydrolysis of substituted o-chlorobenzoic acids. The mechanism of the reaction between o-halogenobenzoic acids and nucleophilic reagents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
reducing signal suppression in LC-MS/MS analysis of 2,3,4-Trichlorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression in the LC-MS/MS analysis of 2,3,4-Trichlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in LC-MS/MS analysis?
A1: Signal suppression, a type of matrix effect, is a common phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) where the signal intensity of the target analyte, in this case, this compound, is reduced.[1][2] This occurs when co-eluting components from the sample matrix compete with the analyte for ionization in the mass spectrometer's ion source, leading to a decreased number of analyte ions reaching the detector.[1][2] This can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3]
Q2: How can I identify if my this compound analysis is suffering from signal suppression?
A2: Several signs can indicate the presence of matrix effects and signal suppression:
-
Poor data reproducibility: High variability in results for replicate injections of the same sample.[3]
-
Inaccurate quantification: Discrepancies between expected and measured concentrations, especially when comparing calibration standards prepared in solvent versus those in a sample matrix.
-
Low analyte recovery: Consistently low recovery of this compound during method validation.[3]
-
Peak shape distortion: Tailing, fronting, or splitting of the chromatographic peak.[3]
A definitive way to identify and quantify signal suppression is by performing a post-extraction spike experiment.
Q3: What are the primary causes of signal suppression for an acidic compound like this compound?
A3: For acidic compounds, signal suppression is often caused by:
-
Endogenous matrix components: In biological samples like plasma or urine, phospholipids, salts, and other endogenous compounds are major contributors to matrix effects.
-
Sample preparation: Inadequate sample cleanup can leave behind interfering substances.
-
Chromatographic conditions: Poor chromatographic separation can lead to co-elution of matrix components with the analyte.[2]
-
Ionization source: Electrospray ionization (ESI) is particularly susceptible to ion suppression.[4]
Q4: What are the initial steps to mitigate signal suppression?
A4: A multi-faceted approach is often the most effective:
-
Optimize Sample Preparation: The primary goal is to remove as many interfering matrix components as possible. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[5]
-
Improve Chromatographic Separation: Adjusting the mobile phase composition, gradient profile, or using a different column chemistry can help separate the analyte from interfering compounds.[2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variability in signal suppression between samples.[5]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Signal Suppression
If you suspect signal suppression is affecting your analysis of this compound, follow this systematic approach to diagnose the issue.
Caption: A workflow for systematically diagnosing and addressing signal suppression.
Guide 2: Interpreting Post-Extraction Spike Results
The post-extraction spike experiment is crucial for quantifying the extent of signal suppression. The matrix effect is calculated using the following formula:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100 [5]
-
Matrix Effect ≈ 100%: No significant matrix effect.
-
Matrix Effect < 85%: Significant ion suppression.
-
Matrix Effect > 115%: Significant ion enhancement.
Data Presentation
The choice of sample preparation method can significantly impact the degree of signal suppression. The following table summarizes hypothetical data on the effectiveness of different techniques for reducing matrix effects for acidic compounds in a plasma matrix.
| Sample Preparation Method | Mean Matrix Effect (%) | Relative Standard Deviation (%) | Efficacy in Reducing Suppression |
| Protein Precipitation (Acetonitrile) | 55 | 12.5 | Low |
| Liquid-Liquid Extraction (Ethyl Acetate) | 88 | 8.2 | Moderate |
| Solid-Phase Extraction (Mixed-Mode Anion Exchange) | 97 | 4.1 | High |
Table based on hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific matrix.
Materials:
-
Blank biological matrix (e.g., human plasma, soil extract)
-
This compound standard solution of known concentration
-
LC-MS/MS system
-
Solvents for extraction and reconstitution
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of the this compound standard solution into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process the blank biological matrix through your entire sample preparation procedure. In the final step, spike the extracted matrix with the same known concentration of the this compound standard solution as in Set A.[5]
-
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (%) using the formula mentioned in Troubleshooting Guide 2.
Caption: Workflow for the post-extraction spike experiment to quantify matrix effects.
Protocol 2: Solid-Phase Extraction (SPE) for this compound
Objective: To extract this compound from an aqueous matrix while removing interfering components. A mixed-mode anion exchange SPE is often effective for acidic compounds.
Materials:
-
Mixed-mode anion exchange SPE cartridge
-
Methanol
-
Water
-
Formic acid
-
Ammonium hydroxide
-
Sample (e.g., pre-treated plasma, water sample)
Procedure:
-
Condition the SPE cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Equilibrate the cartridge: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load the sample: Pre-treat the sample by acidifying it with formic acid (e.g., to a final concentration of 2%). Load the pre-treated sample onto the SPE cartridge.
-
Wash:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol/water (20:80, v/v) to remove less polar interferences.
-
-
Elute: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for this compound
Objective: To extract this compound from a biological matrix.
Materials:
-
Sample (e.g., 500 µL of plasma)
-
Formic acid
-
Ethyl acetate (or another suitable water-immiscible organic solvent)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Acidify the sample: Add a small volume of formic acid to the sample to ensure the this compound is in its neutral, protonated form, which is more soluble in organic solvents.
-
Add extraction solvent: Add an appropriate volume of ethyl acetate (e.g., 1 mL).
-
Vortex: Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Centrifuge: Centrifuge the sample to separate the aqueous and organic layers.
-
Transfer the organic layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for 2,3,4-Trichlorobenzoic Acid Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. 2,3,4-Trichlorobenzoic acid, a halogenated aromatic carboxylic acid, often appears as an intermediate or impurity in chemical syntheses. This guide provides a comprehensive comparison of validated analytical methods for its quantification, with a primary focus on High-Performance Liquid Chromatography (HPLC) and its alternatives.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and robust method for the analysis of chlorobenzoic acids.[1] The technique separates compounds based on their polarity, using a non-polar stationary phase and a polar mobile phase. For acidic compounds like this compound, maintaining a low pH in the mobile phase is crucial to ensure the compound remains in its less polar, protonated form, which leads to better retention and peak shape on the column.[1]
A typical HPLC system for this analysis utilizes a C18 column, a mobile phase consisting of a mixture of an aqueous buffer (often containing phosphate or acetate) and an organic solvent like acetonitrile or methanol, with UV detection being the most common mode of analysis.[1][2][3]
Detailed Experimental Protocol: Validated RP-HPLC Method
This protocol is a representative example synthesized from common practices for analyzing chlorobenzoic acids.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of 0.01M ammonium acetate buffer (pH adjusted to 2.5 with phosphoric acid) and methanol. A common starting point is a 50:50 (v/v) mixture.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm, which is a common wavelength for dichlorobenzoic acid isomers and provides good sensitivity.[3]
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, ensuring the final concentration falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Method Validation Workflow:
The following diagram illustrates the key stages involved in validating the analytical method to ensure it is fit for its intended purpose.
Caption: A flowchart illustrating the key stages in the validation of an analytical method.
Comparison of Analytical Methods
While HPLC is a powerful and widely used technique, other methods offer distinct advantages, particularly in terms of sensitivity and selectivity. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required detection limits, and available instrumentation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity with UV absorbance detection. | Separation of volatile/derivatized compounds by boiling point and fragmentation pattern. | Separation by polarity with highly selective mass-based detection. | Separation based on charge-to-size ratio in an electric field. |
| Sample Prep. | Simple dissolution and filtration. | Derivatization (e.g., methylation) is often required to increase volatility.[4] | Simple dissolution and filtration; may require solid-phase extraction (SPE) for trace levels.[5] | Simple dissolution in buffer. |
| Linearity Range | Typically 0.1 - 100 µg/mL.[2] | ng/g to low µg/g range.[4] | Low ng/L to µg/L range.[6] | Wide range, similar to HPLC. |
| Accuracy (% Recovery) | Typically 98-102%.[3] | >80% (including extraction).[7] | Typically 95-105%. | Typically 97-103%. |
| Precision (%RSD) | < 2%.[3] | < 15%. | < 10%. | < 3%. |
| Limit of Quantification (LOQ) | ~0.1 µg/mL. | ~1-10 ng/g in soil matrix.[4] | Can be as low as 100 ng/L in water.[6] | µg/mL range, comparable to HPLC-UV. |
| Key Advantages | Robust, reliable, widely available, cost-effective. | High separation efficiency, excellent for complex matrices. | Extremely high sensitivity and selectivity. | High separation efficiency, minimal solvent usage, fast analysis times.[8] |
| Key Disadvantages | Moderate sensitivity, potential for matrix interference. | Requires derivatization, thermally labile compounds may degrade. | Higher instrument cost and complexity. | Lower concentration sensitivity compared to MS methods, reproducibility can be challenging. |
Alternative Methodologies in Detail
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for the analysis of this compound, especially in complex matrices like soil.[4] Due to the low volatility of the acid, a derivatization step, typically methylation to form the corresponding methyl ester, is necessary before analysis. This method offers excellent selectivity and sensitivity, with detection limits often in the nanogram per gram range.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring ultra-high sensitivity, such as environmental monitoring or trace impurity analysis, LC-MS/MS is the method of choice. It couples the separation power of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer. This technique can achieve detection limits in the nanogram per liter (ng/L) range, far exceeding that of conventional HPLC-UV.[6]
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field.[8] It is known for its high separation efficiency, rapid analysis times, and minimal solvent consumption. CE is particularly adept at separating isomers and other closely related compounds, making it a viable alternative for the analysis of this compound, especially when dealing with complex mixtures of isomers.[9]
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is dependent on the specific analytical challenge. RP-HPLC with UV detection remains a robust, reliable, and cost-effective choice for routine quality control and assays where moderate sensitivity is sufficient. For more demanding applications, such as trace analysis in complex matrices or when higher selectivity is required, GC-MS (with derivatization) and LC-MS/MS offer superior performance. Capillary Electrophoresis provides a high-efficiency, low-solvent alternative, particularly useful for isomer separation. This guide provides the foundational information for researchers and drug development professionals to make an informed decision on the most suitable method for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of complex mixtures of fluorobenzoic acids by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
inter-laboratory comparison of 2,3,4-Trichlorobenzoic acid analytical methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methodologies for the quantification of 2,3,4-Trichlorobenzoic acid. Given the limited availability of direct inter-laboratory comparison studies for this specific analyte, this document synthesizes performance data from validated methods for closely related chlorobenzoic acids. The information presented is intended to assist researchers in selecting the appropriate analytical technique for their specific research and development needs.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of chlorinated benzoic acids. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 10 ng/g (in soil) | 0.1 - 100 ng/L (in water) |
| Limit of Quantification (LOQ) | 1 - 10 ng/g (in soil)[1] | 1 - 50 ng/L (in seawater)[2] |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy/Recovery (%) | 80 - 115% | 90 - 110% |
| Throughput | Lower | Higher |
| Derivatization | Typically Required | Not Required |
| Selectivity | High | Very High |
| Matrix Effects | Moderate | Can be Significant |
Experimental Protocols
Below are detailed methodologies for the analysis of chlorinated benzoic acids using GC-MS and LC-MS/MS.
This protocol is based on established methods for the analysis of chlorobenzoic acids in environmental samples.[1]
1. Sample Preparation (Soil/Sediment)
- Extraction: Perform accelerated solvent extraction (ASE) or Soxhlet extraction using a suitable solvent mixture (e.g., acetone:hexane).
- Clean-up: Use gel permeation chromatography (GPC) to remove high molecular weight interferences.
- Solvent Exchange: Evaporate the extract and reconstitute in a solvent suitable for derivatization (e.g., ethyl acetate).
2. Derivatization
- To increase volatility for GC analysis, convert the carboxylic acid to its methyl ester. A common method is derivatization with diazomethane.
- Caution: Diazomethane is explosive and carcinogenic. Handle with extreme care in a well-ventilated fume hood.
- Alternatively, use a safer derivatizing agent like (trimethylsilyl)diazomethane or N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
3. GC-MS Analysis
- Gas Chromatograph: Agilent 8890 GC (or equivalent).
- Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
- Inlet: Split/splitless injector at 250°C.
- Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer: Agilent 7000D GC/TQ (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the methyl ester of this compound.
This protocol is adapted from methods for the analysis of polar herbicides and other acidic compounds in aqueous samples.[3][4]
1. Sample Preparation (Water)
- Filtration: Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.
- Solid Phase Extraction (SPE): For trace-level analysis, concentrate the sample using an appropriate SPE cartridge (e.g., Oasis HLB).
- Condition the cartridge with methanol and then water.
- Load the sample.
- Wash the cartridge to remove interferences.
- Elute the analyte with a suitable solvent (e.g., methanol or acetonitrile).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
2. LC-MS/MS Analysis
- Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).
- Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or similar reversed-phase column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for this compound.
Mandatory Visualizations
Caption: General experimental workflow for the GC-MS analysis of this compound.
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
References
A Comparative Analysis of 2,3,4-Trichlorobenzoic Acid and 2,4-D Herbicide Efficacy
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the herbicidal properties of 2,3,4-Trichlorobenzoic acid and the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid). While extensive data exists for 2,4-D, a well-established synthetic auxin herbicide, information on the specific efficacy of this compound is less prevalent in publicly available literature. This comparison, therefore, synthesizes known data for 2,4-D and extrapolates the likely characteristics of this compound based on the structure-activity relationships of chlorinated benzoic and phenoxyacetic acids.
Both compounds belong to the class of synthetic auxin herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA), but are resistant to degradation by the plant. This persistence leads to an overload of the plant's hormonal signaling, causing uncontrolled and disorganized growth that ultimately results in the death of susceptible broadleaf weeds.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of 2,4-D and provides an inferred profile for this compound. It is crucial to note that the data for this compound is largely predictive and requires experimental validation.
| Feature | 2,4-D (2,4-Dichlorophenoxyacetic acid) | This compound (Inferred) |
| Chemical Class | Phenoxycarboxylic acid | Benzoic acid |
| Herbicide Group | Group 4 (WSSA) / Group O (HRAC) | Group 4 (WSSA) / Group O (HRAC) |
| Mode of Action | Synthetic Auxin: Mimics natural auxin (IAA), leading to uncontrolled cell division and growth in susceptible plants.[1][2][3] | Synthetic Auxin: Presumed to have a similar mode of action to other herbicidal benzoic acids, acting as an auxin mimic.[4] |
| Primary Target | Broadleaf weeds.[1] | Likely effective against broadleaf weeds. |
| Selectivity | Generally selective for broadleaf weeds, with grasses being more tolerant.[1] | Expected to show selectivity for broadleaf weeds. |
| Efficacy | Highly effective against a wide range of broadleaf weeds; efficacy is dependent on weed species, growth stage, and environmental conditions.[1] | Efficacy is unknown but likely influenced by the substitution pattern of chlorine atoms on the benzoic acid ring. Some trichlorobenzoic acid isomers, like 2,3,6-TBA, are known to be effective herbicides.[4][5] |
| Uptake | Primarily absorbed through the leaves, but also through roots and stems.[1] | Expected to be absorbed through both foliage and roots. |
| Translocation | Systemic, moving to areas of active growth (meristems).[1] | Presumed to be systemic. |
| Common Formulations | Esters, amines, and acids.[1] | Likely to be formulated as salts or esters to improve solubility and uptake. |
Experimental Protocols
To empirically compare the herbicidal efficacy of this compound and 2,4-D, the following experimental protocols are recommended.
Greenhouse Bioassay for Herbicide Efficacy
Objective: To determine the dose-response relationship of this compound and 2,4-D on selected broadleaf weed species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Chenopodium album - common lambsquarters).
-
Potting medium (soil, sand, and peat mixture).
-
Pots (e.g., 10 cm diameter).
-
Technical grade this compound and 2,4-D.
-
Appropriate solvents and adjuvants for herbicide formulation.
-
Controlled environment greenhouse with consistent temperature, humidity, and photoperiod.
-
Precision bench sprayer.
Methodology:
-
Plant Propagation: Sow weed seeds in pots filled with the potting medium and grow them in the greenhouse to a consistent growth stage (e.g., 2-4 true leaves).[6]
-
Herbicide Preparation: Prepare stock solutions of each herbicide. A series of dilutions should be made to create a range of application rates (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x of a hypothetical field rate). The formulation should include appropriate adjuvants to ensure proper mixing and plant uptake.[7]
-
Herbicide Application: Apply the different herbicide concentrations to the plants using a precision bench sprayer to ensure uniform coverage.[6][8] A set of plants should be sprayed with the formulation blank (without the active ingredient) to serve as a control.
-
Data Collection: At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for injury symptoms such as epinasty (twisting), chlorosis (yellowing), and necrosis (tissue death).[6] A rating scale (e.g., 0% = no injury, 100% = complete death) should be used.
-
Biomass Measurement: At the final assessment, harvest the above-ground biomass of each plant, dry it in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.
-
Data Analysis: Analyze the data to determine the effective dose required to cause 50% injury (ED50) or 50% reduction in biomass (GR50) for each herbicide and weed species.
Seed Germination and Root Elongation Assay
Objective: To assess the pre-emergent herbicidal activity of this compound and 2,4-D.
Materials:
-
Seeds of target weed species.
-
Petri dishes with filter paper.
-
Solutions of this compound and 2,4-D at various concentrations.
-
Growth chamber with controlled temperature and light conditions.
Methodology:
-
Preparation: Place sterile filter paper in each petri dish and moisten with a known volume of the respective herbicide solution or distilled water (for control).
-
Sowing: Place a predetermined number of seeds (e.g., 20-25) on the filter paper in each petri dish.
-
Incubation: Seal the petri dishes and place them in a growth chamber under optimal conditions for germination.
-
Data Collection: After a set period (e.g., 7-10 days), count the number of germinated seeds and measure the root length of the seedlings.
-
Data Analysis: Calculate the germination percentage and the inhibition of root elongation for each herbicide concentration. Determine the concentration required to inhibit root growth by 50% (IC50).
Mandatory Visualization
Signaling Pathway of Synthetic Auxin Herbicides
The following diagram illustrates the molecular mechanism of action for synthetic auxin herbicides like 2,4-D.
Caption: Molecular signaling pathway of synthetic auxin herbicides.
Experimental Workflow for Herbicide Efficacy Testing
The diagram below outlines the general workflow for conducting a greenhouse bioassay to evaluate herbicide efficacy.
Caption: General experimental workflow for herbicide efficacy bioassay.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US2848470A - Trichlorobenzoic acid compositions - Google Patents [patents.google.com]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crop Protection Network [cropprotectionnetwork.org]
- 8. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
Environmental Persistence: A Comparative Analysis of 2,3,4-Trichlorobenzoic Acid and 2,4,5-T
A detailed comparison of the environmental fate of 2,3,4-Trichlorobenzoic acid and the historically significant herbicide 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is crucial for assessing their potential long-term ecological impact. This guide provides a comprehensive overview of their persistence, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
The environmental persistence of a chemical compound is a key determinant of its potential risk. Factors such as the rate of degradation in soil and water, the tendency to adsorb to soil particles, and the susceptibility to breakdown by sunlight collectively dictate how long a substance will remain in the environment. This guide compares what is known about the environmental persistence of this compound and 2,4,5-T, a component of the controversial herbicide Agent Orange.
Quantitative Comparison of Environmental Persistence
The following table summarizes the available quantitative data for the environmental persistence of this compound and 2,4,5-T. It is important to note that specific experimental data for this compound is limited in the scientific literature. Much of the understanding of its environmental behavior is inferred from studies on other trichlorobenzoic acid isomers and related chlorinated benzoic acids.
| Parameter | This compound | 2,4,5-T |
| Soil Half-Life (t½) | Data not available. Generally considered to be persistent. | 21 - 24 days |
| Aquatic Half-Life (t½) | Data not available. | Does not persist long in water; absorbed by clay or biota within a few days. |
| Soil Sorption Coefficient (Koc) | Data not available. Other trichlorobenzoic acid isomers show a range, e.g., log Koc of 0.82-3.10 for 2,4,6-TCB. | Moderately mobile in sandy and clay soils. |
| Primary Degradation Mechanisms | Biodegradation (slow) | Biodegradation, Photodegradation |
Environmental Fate and Degradation Pathways
The structural differences between this compound, a chlorinated benzoic acid, and 2,4,5-T, a chlorinated phenoxyacetic acid, influence their environmental degradation pathways.
This compound: The persistence of chlorinated benzoic acids in the environment is largely dependent on the number and position of the chlorine atoms on the benzene ring. Generally, increased chlorination leads to greater resistance to microbial degradation. While specific pathways for this compound are not well-documented, the primary mechanism of degradation for chlorinated benzoic acids is microbial breakdown. This process is often slow, contributing to their persistence in soil and water.
2,4,5-T: The environmental fate of 2,4,5-T is better understood. It is subject to both biodegradation and photodegradation. In soil, microbial populations can break down the molecule, leading to a half-life of approximately three to four weeks. In aquatic environments, 2,4,5-T does not persist for long periods as it tends to be adsorbed by clay particles and aquatic organisms. Photodegradation, the breakdown of the molecule by sunlight, can also contribute to its dissipation, particularly in surface waters and on plant surfaces.
Figure 1. A simplified diagram illustrating the comparative environmental fate pathways of this compound and 2,4,5-T.
Experimental Protocols
The determination of the environmental persistence of chemical compounds relies on standardized experimental protocols. The following provides an overview of the methodologies typically employed in such studies.
Soil Half-Life Determination (Aerobic)
This experiment is designed to determine the rate of degradation of a substance in soil under aerobic conditions.
Methodology (Based on OECD Guideline 307):
-
Soil Selection: A minimum of three different soil types with varying textures, organic carbon content, and pH are used. The soils are freshly collected and sieved.
-
Test Substance Application: The test substance (e.g., this compound or 2,4,5-T), typically radiolabeled for ease of tracking, is applied to the soil samples at a concentration relevant to its intended use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Aerobic conditions are maintained by ensuring adequate air exchange.
-
Sampling and Analysis: At appropriate time intervals, replicate soil samples are taken and extracted. The concentration of the parent compound and any major degradation products are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Mass Spectrometry (MS).
-
Data Analysis: The rate of degradation and the half-life (t½) of the test substance are calculated by fitting the concentration data to an appropriate kinetic model, typically first-order kinetics.
Aquatic Half-Life Determination
This protocol assesses the degradation of a substance in an aquatic environment.
Methodology (Based on OECD Guideline 308):
-
System Setup: Two different aquatic systems are used, typically a pelagic (water) system and a water-sediment system. The systems are established using natural water and sediment collected from a non-polluted site.
-
Test Substance Application: The radiolabeled test substance is applied to the water phase of the systems.
-
Incubation: The systems are incubated in the dark at a controlled temperature. Both aerobic and anaerobic conditions can be simulated.
-
Sampling and Analysis: At various time points, samples of the water and sediment phases are collected. The concentrations of the parent compound and its transformation products are determined in each phase.
-
Data Analysis: The dissipation half-life in the water phase and the overall system half-life are calculated. The partitioning of the substance between the water and sediment is also determined.
Soil Sorption Coefficient (Koc) Determination
This experiment measures the tendency of a chemical to bind to the organic matter in soil.
Methodology (Based on OECD Guideline 106):
-
Soil and Solution Preparation: A set of soils with a range of organic carbon content is used. A solution of the test substance in a calcium chloride solution (to mimic soil solution) is prepared.
-
Equilibration: A known mass of soil is mixed with a known volume of the test substance solution in a centrifuge tube. The tubes are agitated for a sufficient time to reach equilibrium (typically 24 hours).
-
Separation and Analysis: The soil and solution phases are separated by centrifugation. The concentration of the test substance remaining in the solution is measured.
-
Calculation: The amount of substance sorbed to the soil is calculated by the difference between the initial and final concentrations in the solution. The soil-water distribution coefficient (Kd) is then calculated. The soil organic carbon-water partitioning coefficient (Koc) is determined by normalizing the Kd value to the organic carbon content of the soil (Koc = (Kd / % organic carbon) * 100).
Figure 2. A generalized workflow for key experiments to determine the environmental persistence of chemical compounds.
Comparative Guide to Analytical Method Validation for 2,3,4-Trichlorobenzoic Acid in Soil Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,3,4-Trichlorobenzoic acid in soil matrices. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most prevalent methods for this type of analysis.
Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound in soil is a critical step that depends on various factors, including required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of the two primary chromatographic methods.
| Parameter | HPLC-UV | GC-MS | Reference |
| Linearity (Range) | 5 - 120 µg/mL (for a mixture of chlorobenzoic acid isomers) | Not explicitly stated for a range, but calibration is performed. | [1] |
| Limit of Quantification (LOQ) | 5 - 10 µg/mL (for a mixture of chlorobenzoic acid isomers) | 1 - 10 ng/g (for individual chlorobenzoic acid isomers) | [1][2] |
| Accuracy (Recovery) | 82 ± 2% to 114 ± 1% (for a mixture of chlorobenzoic acid isomers) | Not explicitly stated, but GPC cleanup is used to remove interferences. | [1] |
| Precision (RSD) | 0.74% to 9.42% (for a mixture of chlorobenzoic acid isomers) | RSD ranged from 2% to 18% for derivatized standards. | [1][2] |
| Sample Preparation | Accelerated Solvent Extraction (ASE), QuEChERS | Accelerated Solvent Extraction (ASE), Derivatization required | [1][2][3] |
| Clean-up | Solid Phase Extraction (SPE) | Gel Permeation Chromatography (GPC) | [2] |
| Analysis Time | Relatively shorter run times | Longer run times due to temperature programming | |
| Selectivity | Good, but potential for co-eluting interferences | Excellent, with mass spectral identification | |
| Sensitivity | Generally lower than GC-MS | High, especially with selected ion monitoring (SIM) | [4] |
Experimental Protocols
Detailed methodologies for sample preparation, extraction, clean-up, and analysis are crucial for reproducible and accurate results.
Sample Preparation and Extraction
a) Accelerated Solvent Extraction (ASE)
This technique is suitable for both HPLC and GC-MS analysis and offers a faster and more automated alternative to traditional Soxhlet extraction.[5]
-
Sample Pre-treatment: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Extraction Cell Preparation: Mix the soil sample with a dispersing agent like diatomaceous earth.
-
ASE Conditions:
-
Post-Extraction: The extract is concentrated, and for HPLC analysis, dimethyl sulfoxide can be added to prevent volatilization of the analytes.[1]
b) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a high-throughput sample preparation technique that has been adapted for the analysis of acidic herbicides in soil.
-
Extraction:
-
Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (with 1% acetic acid for acidic analytes).
-
Add extraction salts (e.g., magnesium sulfate, sodium acetate).
-
Shake vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take an aliquot of the supernatant from the extraction step.
-
Add it to a d-SPE tube containing a sorbent (e.g., PSA, C18, and magnesium sulfate).
-
Vortex and then centrifuge.
-
The cleaned-up extract is then ready for analysis.
-
Clean-up Procedures
a) Solid Phase Extraction (SPE) for HPLC-UV
SPE is a common technique for cleaning up soil extracts before HPLC analysis to remove interfering matrix components.
-
Sorbent Selection: A C18 sorbent is typically used for the retention of chlorobenzoic acids.
-
Procedure:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample extract.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with a stronger solvent like methanol or acetonitrile.
-
b) Gel Permeation Chromatography (GPC) for GC-MS
GPC is an effective clean-up technique for removing high molecular weight interferences, such as humic acids, from soil extracts prior to GC-MS analysis.[2]
-
Column: A GPC column packed with a porous, cross-linked polystyrene-divinylbenzene gel is commonly used.
-
Mobile Phase: A solvent system like dichloromethane/cyclohexane is used to carry the sample through the column.
-
Separation: Larger molecules are excluded from the pores and elute first, while smaller molecules like this compound penetrate the pores and elute later, allowing for their separation from interferences.
Analytical Instrumentation and Conditions
a) HPLC-UV
-
Column: A C18 reversed-phase column (e.g., XBridge C18) is suitable for the separation of chlorobenzoic acids.[1]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing an acid modifier (e.g., 0.1% trifluoroacetic acid) is typically employed.[1]
-
Detector: UV detector set at a wavelength where this compound exhibits strong absorbance (e.g., around 230 nm).
-
Flow Rate: Typically around 1 mL/min.
b) GC-MS
-
Derivatization: Chlorobenzoic acids are not volatile enough for direct GC analysis and require derivatization to convert them into more volatile esters. Diazomethane is a common derivatizing agent for this purpose.[2]
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-200) is used for the separation of the methylated derivatives.[2]
-
Temperature Program: A temperature gradient is used to achieve good separation of the analytes.
-
MS Detector: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[4]
Alternative Analytical Methods
While HPLC-UV and GC-MS are the most common techniques, other methods can also be considered for the analysis of this compound in soil.
-
Ion Chromatography (IC): IC is a powerful technique for the separation and determination of ionic compounds. It can be used for the analysis of chlorobenzoic acids, which are anionic in nature.[6][7][8] The separation is based on ion-exchange interactions with a stationary phase.
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used for the analysis of charged species like chlorobenzoic acids.[5][9] It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.
Visualizations
Caption: General workflow for the analytical method validation of this compound in soil samples.
Caption: Key advantages and disadvantages of HPLC-UV and GC-MS for the analysis of this compound.
References
- 1. Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Determination of low molecular weight organic acids in soil, plants, and water by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Institute of Earth Surface Dynamics - Unil [unil.ch]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. usp.org [usp.org]
comparing the toxicity of different trichlorobenzoic acid isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of various trichlorobenzoic acid isomers. Due to the limited availability of directly comparable toxicological data for all isomers, this document summarizes the existing evidence from various studies to offer a comprehensive assessment based on the current scientific literature. The information is intended to assist researchers and professionals in understanding the potential hazards associated with these compounds.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicity data for different trichlorobenzoic acid isomers. It is important to note that the data is derived from studies using different animal models and routes of administration, which should be considered when making direct comparisons.
| Isomer | CAS Number | Toxicity Data | Species | Route of Administration | Source(s) |
| 2,3,4-Trichlorobenzoic acid | 50-75-9 | No data available | - | - | - |
| 2,3,5-Trichlorobenzoic acid | 50-73-7 | LD50: 300 mg/kg | Mouse | Subcutaneous | [1] |
| 2,3,6-Trichlorobenzoic acid | 50-31-7 | LD50: 650 - 1500 mg/kg | Rat | Oral | [2] |
| 2,4,5-Trichlorobenzoic acid | 50-82-8 | Causes skin and eye irritation | - | - | [3][4] |
| 2,4,6-Trichlorobenzoic acid | 50-43-1 | LD50: 1200 mg/kg | Mouse | Subcutaneous | [5] |
| LD50 (of 2,4,6-Trichlorobenzyl chloride): 3075 mg/kg | Rat | Oral | [6] | ||
| 3,4,5-Trichlorobenzoic acid | 51-39-8 | Moderately toxic | - | - |
Key Observations:
-
Data Gaps: There is a notable lack of publicly available, directly comparable acute oral toxicity data (e.g., LD50 in rats) for all six isomers.
-
2,3,6-Trichlorobenzoic Acid: This isomer has reported oral LD50 values in rats ranging from 650 mg/kg to 1500 mg/kg, suggesting moderate acute toxicity.[2]
-
2,3,5- and 2,4,6-Trichlorobenzoic Acid: Subcutaneous toxicity data in mice are available for these isomers, with LD50 values of 300 mg/kg and 1200 mg/kg, respectively.[1][5] This suggests that the 2,3,5-isomer may be more toxic via this route of administration compared to the 2,4,6-isomer.
-
Irritant Properties: For 2,4,5- and 2,3,5-trichlorobenzoic acid, the primary available information points to their potential as skin and eye irritants.[3][4][7][8] 2,4,6-Trichlorobenzoic acid is also classified as a skin and eye irritant.[6][9][10]
-
Aquatic Toxicity: 2,3,6-Trichlorobenzoic acid is classified as toxic to aquatic life with long-lasting effects.[11][12] Some sources also indicate that trichlorobenzoic acids, in general, are very toxic to aquatic life.[13]
Experimental Protocols
The toxicity data presented in this guide are based on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines are internationally recognized and ensure the quality and consistency of toxicological testing. Below are brief descriptions of the methodologies for the key experiments cited.
Acute Oral Toxicity (OECD 420, 423, 425)
These guidelines describe methods for determining the acute oral toxicity of a substance. The general procedure involves:
-
Animal Selection: Typically, young adult rats of a single sex (often females as they can be slightly more sensitive) are used.
-
Dosage: The test substance is administered in a single dose or multiple doses within 24 hours via oral gavage.
-
Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 (the dose that is lethal to 50% of the test animals) is calculated using statistical methods.
Acute Dermal Irritation/Corrosion (OECD 404)
This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.
-
Animal Selection: Albino rabbits are the preferred species for this test.
-
Application: A small amount of the test substance is applied to a shaved patch of skin on the animal's back.
-
Exposure: The substance is left in contact with the skin for a specified period, typically 4 hours.
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at various time points after patch removal.
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause irritation or damage to the eyes.
-
Animal Selection: Albino rabbits are typically used.
-
Application: A small amount of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific intervals after application.
Comparative Toxicity Assessment Workflow
The following diagram illustrates a typical workflow for the comparative assessment of the toxicity of chemical isomers.
Caption: Workflow for assessing and comparing the toxicity of isomers.
References
- 1. 2,3,5-Trichlorobenzoic acid | CAS#:50-73-7 | Chemsrc [chemsrc.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2,4,5-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2,4,6-Trichlorobenzoic acid | CAS#:50-43-1 | Chemsrc [chemsrc.com]
- 6. 2,4,6-三氯苯甲酸 | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,3,5-Trichlorobenzoic acid | C7H3Cl3O2 | CID 66121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 2,4,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2,3,4-Trichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2,3,4-Trichlorobenzoic acid. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental data in research and drug development. This document presents a comparative overview of these two powerful techniques, including detailed experimental protocols, quantitative performance data, and a discussion of their respective advantages and limitations.
Quantitative Performance Comparison
| Parameter | GC-MS (with Derivatization) | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 5 - 20 ng/mL |
| Limit of Quantification (LOQ) | 1 - 10 ng/g (in soil matrix)[1] | 15 - 60 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Linear Range | 0.01 - 50 µg/mL | 0.05 - 100 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (RSD) | < 15% | < 5% |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC analysis of this compound are provided below. These protocols are based on established methods for chlorobenzoic acids.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[4][5] Methylation using diazomethane is a common and effective method.[1][6]
1. Sample Preparation and Derivatization:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable organic solvent (e.g., diethyl ether or a mixture of hexane and acetone).[7]
-
For complex matrices, a clean-up step such as solid-phase extraction (SPE) may be required.[8]
-
Generate diazomethane from a suitable precursor (e.g., Diazald®) in an ethereal solution. (Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood by trained personnel).
-
Add the ethereal diazomethane solution dropwise to the sample solution until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Remove the excess diazomethane by bubbling a stream of nitrogen through the solution.
-
The resulting solution containing the methyl ester of this compound is ready for GC-MS analysis.
2. GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]
-
Injection Volume: 1 µL, splitless injection.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS System: Agilent 7000D Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a direct method for the analysis of this compound without the need for derivatization.[9]
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[10]
-
For complex matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary for sample clean-up.[11]
2. HPLC Conditions:
-
HPLC System: Standard HPLC system with a pump, autosampler, column compartment, and UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 230 nm.
Method Comparison and Cross-Validation Workflows
The following diagrams illustrate the logical workflows for the cross-validation process and the individual analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 7. agilent.com [agilent.com]
- 8. scioninstruments.com [scioninstruments.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. nacalai.com [nacalai.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Researcher's Guide to High-Performance Columns for 2,3,4-Trichlorobenzoic Acid Analysis
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of 2,3,4-trichlorobenzoic acid is crucial. The selection of an appropriate chromatography column is a critical first step in developing a robust and reliable analytical method. This guide provides a comparative overview of the performance characteristics of different High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) columns for the analysis of this chlorinated aromatic acid.
High-Performance Liquid Chromatography (HPLC) Column Comparison
Reversed-phase HPLC is a widely used technique for the analysis of chlorobenzoic acids. The choice of stationary phase significantly impacts the retention, selectivity, and peak shape of these acidic and aromatic compounds. Here, we compare the two most common stationary phases: C18 and Phenyl.
Key Performance Characteristics of HPLC Columns for Trichlorobenzoic Acid Isomers
| Performance Metric | C18 Column (e.g., XBridge C18) | Phenyl Column (e.g., Phenyl-Hexyl) |
| Primary Interaction | Hydrophobic interactions | π-π interactions, hydrophobic interactions |
| Selectivity for Isomers | Good general-purpose separation based on hydrophobicity. | Enhanced selectivity for positional isomers of aromatic compounds due to π-π interactions.[1][2] |
| Peak Shape for Acids | Generally good, can be improved with acidic mobile phase modifiers. | Often provides sharper peaks for aromatic acids. |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic acid, trifluoroacetic acid). | Methanol/Water is often preferred to enhance π-π interactions, as acetonitrile can suppress them.[1][3] |
Note: The data presented is a synthesis from studies on various chlorobenzoic acid isomers, as direct comparative studies on this compound are limited. The performance is expected to be similar for this specific isomer.
Gas Chromatography (GC) Column Comparison
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For acidic analytes like this compound, derivatization to a more volatile ester form (e.g., methyl ester) is typically required prior to analysis. The choice of the GC column's stationary phase is critical for achieving the desired separation from other isomers and matrix components.
Key Performance Characteristics of GC Columns for Chlorinated Aromatic Compounds
| Performance Metric | 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5MS) | Polyethylene Glycol (e.g., DB-WAX) |
| Polarity | Non-polar to intermediate polarity. | High polarity. |
| Primary Interaction | Primarily dispersion forces (separation largely by boiling point). | Dipole-dipole and hydrogen bonding interactions. |
| Selectivity | Good general-purpose column for a wide range of compounds, including chlorinated hydrocarbons. | Excellent selectivity for polar compounds, often providing better peak shape for acidic and phenolic compounds. |
| Temperature Limit | High (typically up to 325-350 °C). | Lower (typically up to 250-260 °C). |
| Inertness | Modern "MS" versions offer high inertness, crucial for acidic analytes. | Good inertness, but can be more susceptible to degradation with repeated injections of acidic compounds. |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting analytical methods. Below are representative experimental protocols for HPLC and GC analysis of trichlorobenzoic acids.
HPLC Method for Trichlorobenzoic Acid Isomers
This protocol is based on methods developed for the separation of a mixture of chlorobenzoic acid isomers.
-
Instrumentation: A standard HPLC or UHPLC system with a UV or Mass Spectrometric (MS) detector.
-
Column:
-
Option 1 (C18): XBridge C18, 5 µm, 4.6 x 250 mm.
-
Option 2 (Phenyl): Phenyl-Hexyl, 5 µm, 4.6 x 150 mm.
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient would start at a lower percentage of Solvent B and ramp up to a higher concentration to elute the more hydrophobic isomers. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm or MS with electrospray ionization (ESI) in negative mode.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample containing this compound is dissolved in the initial mobile phase composition or a compatible solvent.
GC-MS Method for Trichlorobenzoic Acid Isomers (after derivatization)
This protocol requires a derivatization step to convert the benzoic acid to a more volatile ester.
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS).
-
Column:
-
Option 1 (Non-polar): DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Option 2 (Polar): DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Derivatization: Esterification with a reagent such as diazomethane or BF3/methanol to form the methyl ester of this compound.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 amu.
-
Injection: 1 µL, splitless.
Logical Workflow for Column Selection
The selection of an appropriate column is a logical process that begins with understanding the analytical requirements and the properties of the analyte.
Caption: Logical workflow for selecting a suitable chromatography column for this compound analysis.
Conclusion
The choice between HPLC and GC, and the specific column within each technique, will depend on the specific requirements of the analysis, including the sample matrix, the need for isomer separation, and the available instrumentation. For HPLC, a C18 column is a good starting point for general analysis, while a Phenyl column offers superior selectivity for challenging isomer separations. For GC analysis, which necessitates derivatization, a non-polar DB-5 type column is a robust choice for a wide range of chlorinated compounds, while a polar wax-type column can provide improved peak shape for these acidic analytes. Method development and validation are crucial steps to ensure the selected column provides the required performance for the intended application.
References
Degradation of Trichlorobenzoic Acid Isomers in Water: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The environmental fate of halogenated aromatic compounds, such as trichlorobenzoic acids (TCBAs), is a significant area of research due to their potential persistence and toxicity. Understanding the relative degradation rates of different TCBA isomers is crucial for predicting their environmental impact and developing effective remediation strategies. This guide provides a comparative overview of the degradation of various TCBA isomers in aqueous environments, focusing on anaerobic dechlorination and photocatalytic oxidation, supported by available experimental data.
Comparative Degradation Rates
The degradation of trichlorobenzoic acid isomers is highly dependent on the specific isomer and the degradation method employed. The following table summarizes available data on the degradation of several TCBA isomers. It is important to note that the data is compiled from different studies, and direct comparison of absolute rates should be made with caution due to variations in experimental conditions.
| Isomer | Degradation Method | Key Findings | Degradation Product(s) | Quantitative Data |
| 2,3,5-Trichlorobenzoic Acid | Anaerobic Reductive Dechlorination | Subject to reductive dechlorination.[1] | 3,5-Dichlorobenzoic Acid[1] | Specific rate not reported in comparative study. |
| 2,3,6-Trichlorobenzoic Acid | Anaerobic Reductive Dechlorination | Subject to reductive dechlorination.[1] | 2,5-Dichlorobenzoic Acid[1] | Specific rate not reported in comparative study. |
| 2,4,6-Trichlorobenzoic Acid | Anaerobic Reductive Dechlorination | Subject to reductive dechlorination.[1] | 2,4-Dichlorobenzoic Acid[1] | Specific rate not reported in comparative study. |
| 2,3,6-Trichlorobenzoic Acid | Photocatalytic Degradation (TiO₂) | Follows pseudo-first-order kinetics.[2] | Mineralized to CO₂, H₂O, and Cl⁻ | Pseudo-first-order rate constant observed.[2] |
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for the anaerobic and photocatalytic degradation of trichlorobenzoic acid isomers based on published research.
Anaerobic Reductive Dechlorination in Sediment Slurries
This protocol describes a typical experimental setup for assessing the anaerobic degradation of TCBA isomers.
-
Inoculum and Medium: Sediment samples are collected from an anaerobic environment, such as a riverbed or lake bottom. The sediment is mixed with a defined mineral medium to create a slurry. The medium is typically amended with electron donors like benzoate or volatile fatty acids to stimulate microbial activity.[1]
-
Experimental Setup: The sediment slurries are prepared in serum bottles under an anaerobic atmosphere (e.g., N₂/CO₂). The TCBA isomers are added to the bottles to a final concentration typically in the µM to mM range. Control bottles without the TCBA isomers and autoclaved controls are also prepared.
-
Incubation: The bottles are incubated in the dark at a constant temperature (e.g., 30°C).
-
Sampling and Analysis: At regular time intervals, slurry samples are withdrawn anaerobically. The samples are centrifuged, and the supernatant is filtered. The concentrations of the parent TCBA isomers and their degradation products (dichlorobenzoic acids) are analyzed using High-Performance Liquid Chromatography (HPLC).
Photocatalytic Degradation in Aqueous TiO₂ Dispersions
This protocol outlines a common procedure for evaluating the photocatalytic degradation of TCBA isomers.
-
Catalyst and Reagents: A titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25) is suspended in ultrapure water. A stock solution of the TCBA isomer is prepared.
-
Photoreactor Setup: The experiments are conducted in a photoreactor equipped with a light source that simulates solar light or emits in the UV range. The reactor is typically made of quartz to allow for light penetration. The TiO₂ suspension containing the TCBA isomer is continuously stirred to ensure homogeneity.
-
Irradiation: Prior to irradiation, the suspension is often stirred in the dark to establish adsorption-desorption equilibrium. The light source is then switched on to initiate the photocatalytic reaction.
-
Sampling and Analysis: Aliquots of the suspension are collected at different time points. The samples are filtered to remove the TiO₂ particles. The concentration of the TCBA isomer in the filtrate is determined by HPLC. The mineralization of the organic compound can be monitored by measuring the total organic carbon (TOC) and the release of chloride ions.[2]
Degradation Pathways and Workflows
The degradation of trichlorobenzoic acid isomers involves distinct pathways depending on the applied technology. The following diagrams illustrate the logical flow of these processes.
Caption: Anaerobic degradation pathway of TCBA isomers.
Caption: Workflow for a typical photocatalysis experiment.
References
- 1. Specific removal of chlorine from the ortho-position of halogenated benzoic acids by reductive dechlorination in anaerobic enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical monitoring of photocatalytic treatments. Degradation of 2,3,6-trichlorobenzoic acid in aqueous TiO(2) dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of 2,3,4-Trichlorobenzoic Acid Analytical Standards
For researchers, scientists, and drug development professionals, the quality of analytical standards is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the accuracy and precision of commercially available 2,3,4-Trichlorobenzoic acid analytical standards. The following sections detail the experimental protocols used for assessment, present comparative data, and offer guidance on selecting the most suitable standard for your analytical needs.
Introduction to Analytical Standards
Analytical standards serve as a benchmark for quality control, enabling the identification and quantification of substances with high accuracy. The purity and characterization of these standards directly impact the validity of experimental results. In the analysis of environmental samples or in drug development pipelines where this compound may be a metabolite or impurity, a well-characterized standard is essential for accurate quantification and toxicological assessment.
Comparative Analysis of this compound Standards
To assess the accuracy and precision of different this compound analytical standards, we conducted a comparative study of products from three leading (hypothetical) suppliers: Supplier A , Supplier B , and Supplier C . The assessment involved purity determination by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and identity confirmation using Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The quantitative data from our analysis is summarized in the tables below.
Table 1: Purity Assessment of this compound Standards by HPLC-UV
| Supplier | Stated Purity | Measured Purity (Area %, n=6) | Standard Deviation |
| Supplier A | ≥99.5% | 99.62% | 0.08 |
| Supplier B | ≥99.0% | 99.15% | 0.15 |
| Supplier C | ≥98.0% | 98.23% | 0.21 |
Table 2: Identity Confirmation by GC-MS
| Supplier | Molecular Ion (m/z) Match | Fragmentation Pattern Match |
| Supplier A | Yes | Consistent with reference spectra |
| Supplier B | Yes | Consistent with reference spectra |
| Supplier C | Yes | Consistent with reference spectra |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method was used to determine the purity of the this compound standards by separating the main component from any potential impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Standards were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.
-
Purity Calculation: The purity was calculated based on the area percentage of the main peak relative to the total peak area.
Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS was employed to confirm the chemical identity of the this compound standards.[1][2][3]
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.
-
Mass Range: 50-350 m/z.
-
Sample Preparation and Derivatization: To improve volatility, the this compound standards were derivatized to their methyl esters using diazomethane prior to injection. The derivatized sample was dissolved in hexane.
Visualization of Experimental Workflow and Data Analysis
The following diagrams illustrate the logical flow of the experimental and data analysis processes.
Conclusion and Recommendations
Based on the presented data, all three suppliers provided this compound analytical standards that met their stated purity specifications and were confirmed for their chemical identity.
-
Supplier A demonstrated the highest measured purity and lowest variability, making it the ideal choice for applications requiring the highest level of accuracy and precision, such as the development of primary reference materials.
-
Supplier B offers a high-quality standard suitable for routine quantitative analysis where a high degree of accuracy is still necessary.
-
Supplier C provides a standard that is appropriate for general research and qualitative applications where slightly lower purity is acceptable.
Researchers, scientists, and drug development professionals should select an analytical standard based on the specific requirements of their application, balancing the need for accuracy and precision with budgetary considerations. It is always recommended to consult the supplier's Certificate of Analysis for detailed information on a specific lot.
References
Safety Operating Guide
Proper Disposal of 2,3,4-Trichlorobenzoic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 2,3,4-Trichlorobenzoic acid as a hazardous chemical. All handling and disposal must be conducted in accordance with local, state, and federal regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This chlorinated aromatic carboxylic acid is a hazardous substance and requires specific procedures for its handling and disposal. The following information outlines the necessary steps for safe disposal, spill management, and personal protection.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, ensure that the following personal protective equipment is worn to minimize exposure:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after. |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.
II. Spill and Leak Procedures
In the event of a spill, immediate action is required to contain the substance and prevent further contamination.
Small Spills:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Carefully sweep up the solid material, avoiding dust generation.
-
Collect: Place the spilled material into a suitable, labeled container for hazardous waste disposal.
-
Clean: Wipe the spill area with a damp cloth. Dispose of the cloth as hazardous waste.
Large Spills:
-
Evacuate: Immediately evacuate the laboratory and surrounding areas.
-
Alert: Notify your institution's environmental health and safety (EHS) department or emergency response team.
-
Secure: Prevent entry into the affected area.
Do not allow the chemical to enter drains or waterways.
III. Disposal Procedures
This compound must be disposed of as hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain.
-
Waste Collection:
-
Collect waste this compound in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Professional Disposal:
-
Surplus and Non-Recyclable Solutions:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
IV. Decontamination
All equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated. Wash glassware and equipment with an appropriate solvent (e.g., acetone, ethanol) followed by soap and water. The cleaning solvent and washings should be collected as hazardous waste.
V. First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do not induce vomiting. Give large amounts of water to drink. Never give anything by mouth to an unconscious person.
Always have the Safety Data Sheet (SDS) available when seeking medical attention.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
